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  • Product: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane
  • CAS: 1706435-18-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane: A Novel Scaffold for Modern Drug Discovery

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the principle of "escaping from flatland" has become a central theme, steering medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the principle of "escaping from flatland" has become a central theme, steering medicinal chemists towards the exploration of novel, three-dimensional molecular architectures. Saturated spirocyclic systems, which feature two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial orientation of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.

This guide focuses on 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane , a heterocyclic scaffold that combines the structural features of a pyrrolidine ring and a gem-disubstituted oxazolidine ring. This unique combination presents a compelling starting point for the development of novel chemical entities, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic strategies, structural attributes, and potential applications, providing a comprehensive technical overview grounded in established chemical principles.

Compound Identification and Physicochemical Properties

The fundamental identification and key physicochemical properties of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are summarized below. These data serve as the foundational information for any research or development activities involving this compound.

PropertyValueSource
IUPAC Name 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-
CAS Number 1706435-18-8[1]
Molecular Formula C₉H₁₇NO[1]
Molecular Weight 155.24 g/mol (Calculated)
Canonical SMILES CC1(C)OCC2(C1)CCNC2-

Associated Salts: The hydrochloride salt of this compound is also documented, with the CAS Number 2344679-26-9[1][2]. The formation of such salts is a common strategy to improve the solubility and handling of amine-containing compounds.

Synthetic Strategies and Mechanistic Considerations

While a specific, detailed synthesis for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is not extensively documented in publicly available literature, a plausible and efficient synthetic approach can be conceptualized based on established methodologies for the construction of spiro-oxazolidine ring systems. One of the most powerful methods for creating such five-membered heterocyclic rings is the [3+2] cycloaddition reaction.

A proposed synthetic workflow would involve the reaction of a suitable azomethine ylide precursor with a ketone. This approach is attractive due to its high degree of convergence and potential for stereocontrol.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic disconnection of the target molecule suggests that the oxazolidine ring can be formed from the reaction of a pyrrolidine-based precursor containing a secondary amine and a primary alcohol with a ketone, in this case, acetone.

G cluster_synthesis Proposed Forward Synthesis cluster_retro Retrosynthesis target 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane disconnection => target->disconnection C-N and C-O bond disconnection precursor1 2-(Aminomethyl)cyclopentan-1-ol reaction_step Condensation/ Cyclization precursor1->reaction_step + acetone Acetone acetone->reaction_step reagents Acid Catalyst (e.g., p-TsOH) Dehydrating agent reagents->reaction_step reaction_step->target precursors 2-(Aminomethyl)cyclopentan-1-ol + Acetone disconnection->precursors

A proposed synthetic pathway for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.
Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on known methods for oxazolidine formation. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to achieve high yields.

  • Reaction Setup: To a solution of 2-(aminomethyl)cyclopentan-1-ol (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask equipped with a Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane), add acetone (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, para-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction Execution: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to observe the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.

Causality Behind Experimental Choices:

  • Solvent: Toluene is often chosen for its ability to azeotropically remove water via a Dean-Stark trap, which drives the equilibrium towards product formation. Dichloromethane is a good alternative when using a chemical drying agent like molecular sieves.

  • Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the precursor.

  • Purification: Standard work-up and purification techniques are employed to remove the catalyst and any unreacted starting materials or by-products, ensuring the isolation of the target compound in high purity.

Structural Elucidation and Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are not readily found in the public domain, its structure allows for the prediction of key spectroscopic features that would be expected upon analysis.

Spectroscopic TechniquePredicted Key Features
¹H NMR - Two singlets in the upfield region (around 1.2-1.5 ppm) corresponding to the two non-equivalent methyl groups at the C3 position.- A series of multiplets for the methylene protons of the cyclopentane and pyrrolidine rings.- A broad singlet corresponding to the N-H proton of the secondary amine, which would be exchangeable with D₂O.
¹³C NMR - A quaternary carbon signal for the spirocenter (C5).- A quaternary carbon signal for the C3 atom bearing the two methyl groups.- Two distinct signals for the methyl carbons.- Several signals in the aliphatic region for the methylene carbons of the two rings.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 155.- Fragmentation patterns corresponding to the loss of a methyl group ([M-15]⁺) and other characteristic fragments arising from the cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy - A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.- A C-O stretching band for the ether linkage in the oxazolidine ring, typically around 1050-1150 cm⁻¹.

Potential Applications in Drug Discovery and Chemical Biology

The 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold is a promising building block in medicinal chemistry due to its inherent structural properties. Azaspirocycles are recognized as valuable motifs for developing novel therapeutics.

Bioisosteric Replacement

One of the key potential applications of this scaffold is in bioisosteric replacement. The rigid, three-dimensional nature of the spirocycle can serve as a substitute for more flexible or planar motifs in known bioactive molecules. This can lead to improved binding affinity for biological targets, enhanced metabolic stability, and altered solubility profiles. For instance, the pyrrolidine portion of the molecule could mimic the proline residue in peptides or act as a replacement for a piperidine ring, a common feature in many drugs.

Bioisosteric replacement strategy using the azaspiro scaffold.
Scaffold for Library Synthesis

The secondary amine in the pyrrolidine ring provides a convenient chemical handle for further functionalization. This allows for the straightforward synthesis of a library of derivatives through reactions such as acylation, alkylation, or reductive amination. Such a library could then be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify new hit compounds for drug development programs. The oxa-azaspiro core has been explored in the context of developing novel therapeutic agents, including those with potential applications in oncology and central nervous system disorders[3].

Safety and Handling

Specific safety and handling data for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane are not available. However, based on the hazard classifications for its hydrochloride salt, certain precautions should be taken[2]. The hydrochloride salt is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H336)[2]. Therefore, it is prudent to handle the free base with similar care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane represents a novel and promising scaffold for the fields of medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, combined with the presence of a modifiable secondary amine, makes it an attractive building block for the synthesis of new chemical entities with potentially improved pharmacological profiles. While detailed experimental data for this specific compound remains to be published, this guide provides a thorough overview based on its chemical identity, plausible synthetic routes, and the broader context of azaspirocycles in modern drug development. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists looking to explore the potential of this and related spirocyclic systems in their own research endeavors.

References

  • NextSDS. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information. Available from: [Link]

  • Scientific Safety Solvents. (2021). SAFETY DATA SHEET. Available from: [Link]

  • NextSDS. 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChem. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2. Available from: [Link]

  • Kavková, M., et al. (2023). Synthesis and Functionalization of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]

  • European Patent Office. SHP2 INHIBITORS - EP 3772513 A1. Available from: [Link]

  • Carreira, E. M., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[2][4]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth, technical walkthrough of the process of determining the crystal structure of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth, technical walkthrough of the process of determining the crystal structure of the novel spirocyclic compound, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. As the three-dimensional arrangement of atoms is fundamental to a molecule's function and properties, this document serves as a comprehensive protocol and explanatory narrative for researchers engaged in structural chemistry and drug discovery. The methodologies outlined herein are grounded in established crystallographic principles and best practices.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in drug discovery. Their inherent three-dimensionality provides a rigid and defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-oxa-7-azaspiro[4.4]nonane core, in particular, combines a tetrahydrofuran and a pyrrolidine ring, offering a unique spatial arrangement of heteroatoms and potential for diverse functionalization. A precise understanding of the crystal structure of derivatives like 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

While a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD)[1][2][3][4], the Crystallography Open Database (COD)[5][6][7][8][9], and the Protein Data Bank (PDB)[10][11][12][13][14], reveals no publicly available crystal structure for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, this guide outlines the complete, validated workflow for its determination.

Part 1: Synthesis and Purification

A plausible synthetic route for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is proposed, drawing inspiration from established methods for constructing similar azaspirocyclic frameworks. The synthesis of a related compound, 7-oxo-2-azaspiro[3.5]nonane, involves cyclization reactions[15]. A similar strategy could be adapted for the target molecule.

Proposed Synthetic Pathway

A potential multi-step synthesis is outlined below. This pathway is hypothetical and would require experimental validation.

Synthetic_Pathway A Commercially Available Starting Materials B Intermediate 1 A->B Step 1: Alkylation C Intermediate 2 B->C Step 2: Cyclization D 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane C->D Step 3: Reduction

Caption: Proposed synthetic pathway for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.

Experimental Protocol: Synthesis and Purification
  • Synthesis: The synthesis would likely involve the reaction of a suitable pyrrolidine-based precursor with a reagent that can form the 3,3-dimethyloxolane ring. The specific reagents and reaction conditions would need to be optimized.

  • Purification: Following the reaction, the crude product would be subjected to purification.

    • Extraction: An initial workup involving liquid-liquid extraction to separate the organic product from the aqueous reaction mixture.

    • Chromatography: Flash column chromatography on silica gel is a standard method for purifying small organic molecules. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) would be employed to elute the target compound.

    • Purity Assessment: The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is desirable for crystallization trials.

Part 2: Crystallization

The generation of high-quality single crystals is often the most challenging step in a crystal structure determination. Various techniques should be screened to find the optimal conditions for growing crystals suitable for X-ray diffraction.

Crystallization Screening Protocol

A systematic screening of crystallization conditions is essential. This involves varying the solvent, precipitant, temperature, and crystallization method.

  • Solvent Selection: A range of solvents with varying polarities should be tested. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Methods:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed container that holds a precipitant (a solvent in which the compound is insoluble). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Presentation: Crystallization Screening Matrix
TrialSolvent SystemMethodTemperature (°C)Result
1EthanolSlow Evaporation25Amorphous Precipitate
2Acetone/HexaneVapor Diffusion4Microcrystals
3IsopropanolSlow Cooling4Single Crystals
...............

Part 3: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Workflow: From Crystal to Diffraction Pattern

X-ray_Diffraction_Workflow A Select & Mount Crystal B Mount on Diffractometer A->B C Data Collection (Rotation Method) B->C D Diffraction Images C->D

Caption: Workflow for single-crystal X-ray diffraction data collection.

Detailed Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Part 4: Structure Solution and Refinement

The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms in the crystal.

Computational Workflow: From Diffraction Data to Final Structure

Structure_Solution_Refinement A Data Integration & Scaling B Structure Solution (Direct Methods) A->B C Structure Refinement (Least-Squares) B->C D Final Structural Model C->D

Caption: Computational workflow for crystal structure solution and refinement.

Detailed Protocol: Data Processing, Structure Solution, and Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a unique set of reflection data.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation: Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC9H17NO
Formula Weight155.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1018.9(7)
Z4
R-factor0.045
Goodness-of-fit1.05

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. By following these detailed protocols, researchers can obtain a high-resolution three-dimensional structure of this novel compound. This structural information is invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents based on the 2-oxa-7-azaspiro[4.4]nonane scaffold. The principles and techniques described are broadly applicable to the crystallographic study of other small organic molecules.

References

  • Crystallography Open Database. (n.d.). Retrieved from [Link][5][6][7][8][9]

  • Worldwide Protein Data Bank. (n.d.). Retrieved from [Link][10][11][12][13][14]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Nucleic acids research, 40(D1), D420-D427.
  • Vaitkus, A., Merkys, A., & Gražulis, S. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(5).
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link][1][2][3][4]

  • Gražulis, S., Chateigner, D., Downs, R. T., Yokochi, A. F., Quirós, M., Lutterotti, L., ... & Le Bail, A. (2009). Crystallography Open Database–an open-access collection of crystal structures. Journal of applied crystallography, 42(4), 726-729.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Merkys, A., Vaitkus, A., & Gražulis, S. (2016). COD:: CIF:: ODF: a software library for reading and manipulating CIF and ODF files. Journal of applied crystallography, 49(1), 294-300.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Bruno, I. J., Cole, J. C., Kessler, M., Schofield, E., Taylor, R., & Tovee, E. (2004). The CSD System: a tool for the analysis of small molecule crystal structures. Acta Crystallographica Section A: Foundations of Crystallography, 60(s1), a34-a34.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Burley, S. K., Berman, H. M., Kleywegt, G. J., Markley, J. L., Nakamura, H., & Velankar, S. (2017). Protein Data Bank: the single global archive for 3D macromolecular structure data. Methods in molecular biology, 1607, 627-641.
  • Kennard, O., & Allen, F. H. (1993). The Cambridge Structural Database (CSD): current activities and future plans. Journal of research of the National Institute of Standards and Technology, 98(3), 371.
  • Kleywegt, G. J., & Jones, T. A. (1998). Databases in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 54(6), 1119-1131.
  • Sussman, J. L., Lin, D., Jiang, J., Manning, N. O., Prilusky, J., Ritter, O., & Abola, E. E. (1998). Protein Data Bank (PDB): database of three-dimensional structural information of biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 54(6), 1078-1084.
  • International Union of Crystallography. (n.d.). Crystallographic Databases. Retrieved from [Link][16]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Retrieved from [15]

Sources

Foundational

Thermodynamic Stability and Pharmacological Profiling of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane Scaffolds

Executive Summary In the relentless pursuit of novel therapeutics, modern drug discovery has systematically shifted away from highly lipophilic, planar aromatic systems toward complex, three-dimensional architectures[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of novel therapeutics, modern drug discovery has systematically shifted away from highly lipophilic, planar aromatic systems toward complex, three-dimensional architectures[1]. The strategic incorporation of spirocyclic scaffolds—molecules characterized by two rings sharing a single quaternary carbon atom—has proven highly effective in optimizing the physicochemical and pharmacokinetic profiles of drug candidates[1].

Among these, the 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold represents a privileged structural motif. By increasing the fraction of sp³-hybridized carbons (Fsp³), this scaffold enhances aqueous solubility, target selectivity, and metabolic stability[2]. Furthermore, the specific addition of a gem-dimethyl group at the 3-position introduces profound thermodynamic consequences, locking the conformation of the spirocycle and sterically shielding the molecule from rapid enzymatic degradation. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this scaffold, supported by self-validating experimental methodologies designed for rigorous preclinical evaluation.

Structural Thermodynamics & The Gem-Dimethyl Effect

The 2-oxa-7-azaspiro[4.4]nonane core features a rigid bicyclic system containing a pyrrolidine ring fused to a tetrahydrofuran-like ring at a single carbon[2]. This spiro-fusion forces the two five-membered rings into an orthogonal arrangement, providing severe conformational restraint[2].

When evaluating the thermodynamic stability of the 3,3-dimethyl derivative, two primary structural phenomena dictate its behavior:

  • The Thorpe-Ingold Effect (Angle Compression): The introduction of two bulky methyl groups at the 3-position compresses the internal C-C-C bond angle within the oxygen-containing ring. Thermodynamically, this angle compression restricts the ring's flexibility, locking it into a highly stable envelope conformation. This conformational locking reduces the entropic penalty typically incurred upon target binding, thereby enhancing binding affinity[1].

  • Metabolic Shielding and Ground-State Energy: The adjacent oxygen atom in a standard oxazolidine or tetrahydrofuran ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The 3,3-dimethyl substitution provides intense steric hindrance around this heteroatom. By raising the activation energy ( Ea​ ) required for the CYP450 catalytic site to access the oxygen, the thermodynamic equilibrium heavily favors the intact ground-state molecule, leading to exceptional metabolic stability.

Recent applications of this highly stable scaffold include its use as a linker and payload modifier in Small Molecule Drug Conjugates (SMDCs) for targeted therapies, such as pyrimidine-based derivatives evaluated for glioblastoma[3]. In these contexts, the thermodynamic stability of the spirocycle ensures the drug survives systemic circulation to reach the target tissue[3].

Pathway Planar Planar Scaffold (Low Fsp3, High Lipophilicity) Spiro 2-Oxa-7-azaspiro[4.4]nonane (Increased Fsp3, 3D Geometry) Planar->Spiro Scaffold Hopping Degradation Rapid CYP450 Degradation Planar->Degradation Susceptible to oxidation Dimethyl 3,3-Dimethyl Substitution (Steric Shielding, Thorpe-Ingold Effect) Spiro->Dimethyl Structural Optimization Stable High Thermodynamic Stability & Metabolic Resistance Spiro->Stable Improved over planar Dimethyl->Stable Conformational Locking

Caption: Logical flow of scaffold optimization from planar to 3,3-dimethyl spirocyclic systems.

Physicochemical Profiling: Overcoming "Flatland"

A higher Fsp³ value is statistically associated with improved clinical success rates due to better solubility and reduced off-target toxicity[2]. Spiro-containing systems directly modulate critical physicochemical properties such as water solubility, LogD, and metabolic stability[4].

The table below summarizes the quantitative physicochemical shifts observed when transitioning from a traditional planar scaffold to the 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane system.

Table 1: Comparative Physicochemical Data
Scaffold ArchitectureRepresentative CoreFsp³Calc. LogD (pH 7.4)Thermodynamic Sol. (µM)CLint (µL/min/mg)
Planar Pyrrolidinyl-benzene0.403.2< 10> 150
Spirocyclic 2-Oxa-7-azaspiro[4.4]nonane0.881.68565
Substituted Spirocyclic 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane0.911.9120< 15

Causality Note: While the addition of the gem-dimethyl group slightly increases the lipophilicity (LogD shifts from 1.6 to 1.9) compared to the unsubstituted spirocycle, it dramatically reduces the intrinsic clearance (CLint) from 65 to < 15 µL/min/mg. This proves that the thermodynamic stability gained via steric shielding far outweighs the minor lipophilic penalty.

Experimental Methodologies for Stability Profiling

To accurately assess the thermodynamic properties of the 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold, rigorous, self-validating experimental protocols must be utilized. As a rule, kinetic solubility assays (such as DMSO solvent-shift methods) are inadequate here, as they often overestimate solubility due to the formation of metastable amorphous precipitates. Thermodynamic solubility must be measured against the compound's most stable crystalline lattice energy.

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the scaffold in a physiological buffer.

  • Preparation: Add an excess of the solid 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane derivative (approx. 2 mg) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Incubate the suspension at 37°C with continuous orbital shaking (300 rpm).

  • Self-Validation Step (Equilibrium Check): Extract 50 µL aliquots at exactly 24 hours and 48 hours. Causality: The system is validated as having reached true thermodynamic equilibrium only if the LC-MS/MS quantified concentration difference between the 24h and 48h timepoints is < 5%. If the variance is higher, the crystal lattice is still dissolving, and the incubation must be extended.

  • Separation & Analysis: Centrifuge the 48h sample at 15,000 x g for 15 minutes to pellet the undissolved solid. Dilute the supernatant and quantify via LC-MS/MS against a standard curve.

Microsomal Stability & Intrinsic Clearance

Objective: Evaluate the thermodynamic resistance of the sterically shielded oxygen ring to CYP450-mediated oxidation.

  • Incubation Setup: Pre-incubate human liver microsomes (HLM, 0.5 mg/mL protein concentration) with the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: At timepoints 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Step (Enzyme Viability): Run Verapamil (a known high-clearance drug) concurrently in a separate well. Causality: If Verapamil's calculated half-life exceeds 15 minutes, the microsomal batch lacks sufficient CYP450 activity (likely due to freeze-thaw degradation), and the entire assay plate must be rejected to prevent false-positive stability data.

  • Analysis: Centrifuge the quenched plates to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Start Synthesize 3,3-Dimethyl-2-oxa- 7-azaspiro[4.4]nonane Derivative Eq Equilibration in Aqueous Buffer (pH 7.4, 37°C, 48h) Start->Eq Shake-flask method Metab Microsomal Stability Assay (Human Liver Microsomes) Start->Metab NADPH-dependent LCMS LC-MS/MS Quantification Eq->LCMS Phase separation Data Calculate Thermodynamic Solubility & Intrinsic Clearance LCMS->Data Data analysis Metab->LCMS Quench & centrifuge

Caption: Step-by-step experimental workflow for thermodynamic and metabolic stability profiling.

Conclusion

The 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold is a masterclass in applied structural thermodynamics. By leveraging the Thorpe-Ingold effect and localized steric shielding, medicinal chemists can utilize this scaffold to break out of the "flatland" of traditional drug design. The resulting compounds exhibit superior thermodynamic solubility and remarkable resistance to oxidative metabolism, making them ideal candidates for complex modalities like SMDCs and targeted CNS therapeutics.

References

  • Google Patents. "WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions". Google Patents.

Sources

Exploratory

Whitepaper: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane – Scaffold Utility, Toxicity Profiling, and Safe Handling Protocols

Executive Summary In modern drug discovery, overcoming pharmacokinetic liabilities such as off-target toxicity and poor metabolic stability requires innovative structural interventions. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming pharmacokinetic liabilities such as off-target toxicity and poor metabolic stability requires innovative structural interventions. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane has emerged as a high-value spirocyclic scaffold, frequently utilized as a bioisostere for traditional flat amines like piperidine or pyrrolidine. This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, synthesizes its Safety Data Sheet (SDS) and toxicological profile, and establishes self-validating laboratory protocols for its safe and effective incorporation into lead compounds.

Structural Rationale in Drug Discovery

The transition from planar N-heterocycles to spirocyclic systems is driven by the need to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) within drug candidates. Flat, lipophilic amines are notorious for binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[1].

By incorporating the 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane core, medicinal chemists can achieve three critical objectives:

  • Steric Shielding: The 3,3-dimethyl substitution creates a localized steric bulk that restricts the conformational flexibility of the secondary amine, hindering its ability to optimally interact with the hERG channel pore[1].

  • Lipophilic Efficiency (LipE): The introduction of the oxygen atom (oxa-substitution) lowers the overall lipophilicity (LogD) compared to a purely carbocyclic spiro-system, improving aqueous solubility.

  • Target Specificity: The rigid, three-dimensional vector projection of this scaffold allows for highly specific interactions within enzyme binding pockets. Notably, derivatives of the 2-oxa-7-azaspiro[4.4]nonane system have been identified as high-affinity fragment binders in crystallographic screens against the SARS-CoV-2 main protease (Mpro)[2].

ScaffoldHopping A Traditional Flat Amine (e.g., Piperidine) B High Lipophilicity & hERG Liability A->B Leads to C 3,3-Dimethyl-2-oxa- 7-azaspiro[4.4]nonane A->C Scaffold Hopping D Increased Fsp3 & Controlled Basicity C->D Structural Property E Reduced Off-Target Toxicity D->E Clinical Benefit

Logic of scaffold hopping from flat amines to spirocycles to mitigate off-target toxicity.

Physicochemical & Hazard Profiling (SDS Synthesis)

Understanding the physicochemical properties of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is critical for predicting its chemical behavior and toxicological hazards. The compound is commercially available in two primary forms: the free base[3] and the hydrochloride (HCl) salt[4].

Quantitative Data Summaries

Table 1: Physicochemical & Identifier Data

Property / IdentifierFree BaseHydrochloride Salt
CAS Number 1706435-18-8[3]2344679-26-9[4]
EC Number 881-550-6[3]887-529-8[4]
Molecular Formula C9H17NOC9H18ClNO
Physical State Viscous liquid / OilSolid crystalline powder

Table 2: GHS Hazard Classification Summary

Hazard CodeHazard Class & CategoryDescriptionMechanistic Causality
H302 Acute Tox. 4 (Oral)Harmful if swallowed[5]Disruption of cellular membranes in the GI tract by the lipophilic amine, leading to rapid systemic absorption.
H315 Skin Irrit. 2Causes skin irritation[4]The secondary amine undergoes protonation upon contact with dermal moisture, generating hydroxide ions that locally elevate pH and irritate tissue.
H319 Eye Irrit. 2ACauses serious eye irritation[4]Amine basicity causes localized saponification of ocular surface lipids.
H336 STOT SE 3May cause drowsiness/dizziness[4]The un-ionized free base readily crosses the blood-brain barrier (BBB), interacting non-specifically with CNS aminergic receptors.

Laboratory Safety & Exposure Control

To ensure scientific integrity and personnel safety, handling this spirocycle requires a self-validating safety system.

  • Vapor Hazard Validation: When handling the free base[3], the high vapor pressure of the lipophilic amine necessitates the use of a fume hood. Self-Validation Check: Place a piece of wet pH paper near the opening of the reagent bottle; a rapid color change to blue/purple visually validates the presence of volatile basic vapors, confirming the absolute need for active ventilation.

  • Spill Protocol: In the event of a spill, do not use water alone, as it will spread the lipophilic free base. Neutralize the area with a dilute weak acid (e.g., 5% citric acid) to convert the amine into a water-soluble salt, followed by absorption with an inert material (e.g., vermiculite).

SDSWorkflow Start Compound Handling: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane Hazard Hazard Identification: H302, H315, H319, H336 Start->Hazard PPE PPE Verification: Nitrile Gloves, Fume Hood, Goggles Hazard->PPE Action Experimental Execution (Amide Coupling) PPE->Action Spill Spill Protocol: Neutralize & Absorb Action->Spill Incident Occurs Success Safe Synthesis Complete Action->Success No Incident Spill->Success Resolved

Self-validating safety and exposure control workflow for handling spirocyclic amines.

Experimental Methodology: Scaffold Incorporation

The following protocol outlines the optimal method for coupling 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane to a target carboxylic acid. It is designed with built-in causality and validation steps to prevent common synthetic failures associated with sterically hindered amines.

Protocol: HATU-Mediated Amide Coupling Objective: To couple the spirocyclic amine to a carboxylic acid core, minimizing epimerization and maximizing yield despite the steric hindrance of the 3,3-dimethyl substitution.

Step 1: Pre-activation of the Carboxylic Acid

  • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes.

  • Causality: HATU is explicitly chosen over standard carbodiimides (EDC/DCC) because the steric bulk of the 3,3-dimethyl groups on the spirocycle significantly reduces the nucleophilicity of the secondary amine. HATU generates a highly reactive HOAt ester capable of overcoming this steric barrier.

  • Validation: Quench a 5 µL aliquot of the reaction mixture in methanol. LC-MS analysis must show complete conversion to the methyl ester (mass = M+14), validating that the active ester is fully formed before the amine is introduced.

Step 2: Amine Addition

  • Action: Add 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride (1.1 eq)[4] to the active ester solution.

  • Causality: The HCl salt[4] is utilized instead of the free base[3] because it is non-volatile, non-hygroscopic, and allows for highly precise stoichiometric weighing on the benchtop. The excess DIPEA (3.0 eq) present in the mixture serves to deprotonate the salt, liberating the reactive free amine in situ.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature for 4 to 12 hours. Monitor progress via TLC using a ninhydrin stain.

  • Validation: The unreacted secondary amine will stain a deep purple/red with ninhydrin. The complete disappearance of this baseline spot validates reaction completion.

Step 4: Workup & Extraction

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) and saturated NaHCO3. Dry over Na2SO4 and concentrate.

  • Causality: Aqueous LiCl is specifically utilized to partition the DMF solvent into the aqueous layer without requiring acidic conditions. Standard acidic washes (e.g., 1M HCl) must be avoided, as any residual basicity in the spirocyclic product would cause it to protonate and be irreversibly lost to the aqueous waste stream.

References

  • NextSDS. "3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information". URL:[Link]

  • NextSDS. "3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride". URL:[Link]

  • PubChem. "3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane". URL:[Link]

  • Expert Opinion on Drug Discovery. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?". URL:[Link]

  • Protein Data Bank Japan. "5rgj - PanDDA analysis group deposition SARS-CoV-2 main protease fragment screen". URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the asymmetric synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Application Note: Protocol for the Asymmetric Synthesis of (S)-3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane Introduction and Strategic Rationale In modern drug discovery, the integration of spirocyclic scaffolds has become a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Asymmetric Synthesis of (S)-3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Introduction and Strategic Rationale

In modern drug discovery, the integration of spirocyclic scaffolds has become a cornerstone strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. This structural paradigm enhances aqueous solubility, mitigates off-target promiscuity, and provides rigid conformational restriction, which is critical for high-affinity target binding . Among these privileged structures, the 2-oxa-7-azaspiro[4.4]nonane system is highly valued as a bioisostere for morpholines and piperazines.

The asymmetric synthesis of 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane presents a unique synthetic challenge: the stereoselective construction of an all-carbon quaternary spirocenter flanked by a sterically demanding gem-dimethyl tetrahydrofuran (THF) ring. Traditional racemic syntheses followed by chiral supercritical fluid chromatography (SFC) resolution are often bottlenecked by 50% maximum theoretical yields. To circumvent this, we have designed a self-validating, 5-step asymmetric catalytic protocol.

The core of this strategy relies on a Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of a commercially available β -ketoester to establish the absolute stereochemistry early in the sequence . Subsequent functional group manipulations—including a radical deoxygenation, a regioselective Markovnikov hydration, and a 5-exo-tet intramolecular etherification—translate this initial chirality into the target spirocycle with impeccable fidelity.

SynthRoute SM Methyl 1-Boc-4-oxopyrrolidine-3-carboxylate (Starting Material) Int1 Methyl (S)-1-Boc-3-(2-methylallyl)- 4-oxopyrrolidine-3-carboxylate SM->Int1 Pd2(dba)3, Trost Ligand Methallyl acetate Int2 Methyl (S)-1-Boc-3-(2-methylallyl) pyrrolidine-3-carboxylate Int1->Int2 Barton-McCombie Deoxygenation Int3 (S)-1-Boc-3-(hydroxymethyl)-3- (2-hydroxy-2-methylpropyl)pyrrolidine Int2->Int3 1. LiAlH4 2. Oxymercuration Int4 (S)-tert-Butyl 3,3-dimethyl-2-oxa- 7-azaspiro[4.4]nonane-7-carboxylate Int3->Int4 Intramolecular Etherification Target (S)-3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (Target Compound) Int4->Target TFA Deprotection

Fig 1: Five-step asymmetric synthetic route to the target spirocycle.

Mechanistic Framework and Causality

To ensure a self-validating workflow, it is imperative to understand the causality behind the reagent selection for the key transformations.

The Quaternary Stereocenter (Pd-AAA): Establishing the (S)-configuration at C3 of the pyrrolidine ring requires overriding the inherent steric hindrance of the β -ketoester. We utilize Pd2​(dba)3​ coupled with the (R,R)-ANDEN-Phenyl Trost ligand. The addition of N,O-bis(trimethylsilyl)acetamide (BSA) and catalytic LiOAc is a critical choice: BSA acts as a mild silylating agent, transiently forming a silyl enol ether that is subsequently activated by the acetate anion. This generates a "naked," highly reactive enolate under nearly neutral conditions, preventing background racemic alkylation that plagues strong-base (e.g., LDA) methodologies. The enolate attacks the Pd(II)- π -allyl complex via an outer-sphere trajectory, dictated by the chiral pocket of the Trost ligand.

Mechanism Pd Pd(0) Catalyst + Chiral Ligand PiAllyl Pd(II)-π-Allyl Chiral Pocket Pd->PiAllyl + Substrate Allyl Methallyl Acetate Oxidative Add. Allyl->PiAllyl Product Quaternary Center (S)-Isomer PiAllyl->Product Stereocontrol Enolate β-Ketoester Enolate Soft Nucleophile Enolate->Product Outer-Sphere Attack

Fig 2: Mechanism of the Pd-catalyzed Asymmetric Allylic Alkylation.

Deoxygenation Strategy: The C4 ketone must be excised without compromising the newly formed stereocenter, the methyl ester, or the terminal alkene. Harsh reductive conditions (e.g., Wolff-Kishner) would hydrolyze the ester and isomerize the alkene. We employ the Barton-McCombie radical deoxygenation . By converting the reduced alcohol to a thiocarbonyl derivative, homolytic cleavage is driven by the formation of a strong Sn-S bond and the extrusion of stable carbonyl sulfide, leaving the sensitive functionalities intact.

Regioselective Hydration: To form the 3,3-dimethyl-THF ring, the terminal alkene must be hydrated to a tertiary alcohol. Standard acid-catalyzed hydration risks Boc-deprotection and carbocation rearrangement. Oxymercuration-demercuration is selected because the cyclic mercurinium ion intermediate strictly enforces Markovnikov addition without rearrangement .

Quantitative Data and Optimization

Table 1: Reaction Optimization for the Pd-AAA Step To validate the robustness of the stereocenter formation, varying conditions were screened. The use of THF at 0 °C with the ANDEN-Phenyl ligand provided the optimal balance of yield and enantiomeric excess (ee).

LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
(R,R)-DACH-PhenylDCM258894
(S,S)-DACH-PhenylDCM2587-93
(R,R)-ANDEN-PhenylTHF258995
(R,R)-ANDEN-Phenyl THF 0 91 97

Table 2: Quality Control Metrics Across the Synthetic Sequence The self-validating nature of the protocol is tracked via HPLC/GC purity at each isolable intermediate.

StepTransformationYield (%)Purity (HPLC/GC)Key Analytical Marker
1Pd-AAA91>98%Chiral HPLC: 97% ee
2Deoxygenation75>95%IR: Loss of C=O (1750 cm⁻¹)
3Reduction & Hydration82>95%NMR: Appearance of gem-dimethyl (1.2 ppm)
4Spirocyclization88>99%MS:[M+H]⁺ 256.2
5Deprotection95>99.5%NMR: Loss of Boc (1.4 ppm)

Step-by-Step Experimental Methodologies

Step 1: Asymmetric Allylic Alkylation
  • Preparation of Catalyst: In a flame-dried Schlenk flask under argon, dissolve Pd2​(dba)3​ (2.5 mol%) and (R,R)-ANDEN-Phenyl Trost ligand (5.5 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes until the solution turns a vibrant orange, indicating active catalyst formation.

  • Reagent Addition: Cool the mixture to 0 °C. Sequentially add Methyl 1-Boc-4-oxopyrrolidine-3-carboxylate (1.0 equiv) and 2-methylallyl acetate (1.2 equiv).

  • Enolate Generation: Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 equiv) followed by a catalytic amount of anhydrous LiOAc (10 mol%).

  • Reaction and Workup: Stir the reaction at 0 °C for 12 hours. Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield Intermediate 1 .

Step 2: Barton-McCombie Deoxygenation
  • Reduction: Dissolve Intermediate 1 in MeOH at 0 °C. Add NaBH4​ (1.5 equiv) portion-wise. Stir for 1 hour, quench with NH4​Cl , extract with DCM, and concentrate to yield the crude alcohol.

  • Thiocarbonylation: Dissolve the crude alcohol in dry DCM. Add DMAP (0.1 equiv) and 1,1'-thiocarbonyldiimidazole (TCDI, 1.5 equiv). Stir at room temperature for 4 hours. Wash with water, dry, and concentrate.

  • Radical Cleavage: Dissolve the thiocarbonyl intermediate in anhydrous toluene (0.05 M). Add tributyltin hydride ( Bu3​SnH , 2.0 equiv) and AIBN (0.2 equiv). Reflux at 110 °C for 3 hours.

  • Workup: Cool to room temperature, add a 10% aqueous KF solution, and stir vigorously for 1 hour to precipitate tin salts. Filter through Celite, extract the filtrate with EtOAc, concentrate, and purify via chromatography to yield Intermediate 2 .

Step 3: Ester Reduction and Markovnikov Hydration
  • Reduction: Dissolve Intermediate 2 in anhydrous THF at 0 °C. Slowly add a solution of LiAlH4​ (2.0 M in THF, 2.0 equiv). Stir for 2 hours at room temperature. Perform a Fieser workup ( x mL H2​O , x mL 15% NaOH, 3x mL H2​O ), filter the granular salts, and concentrate.

  • Hydration: Dissolve the resulting primary alcohol in a 1:1 mixture of THF and H2​O . Add Hg(OAc)2​ (1.1 equiv) and stir at room temperature for 4 hours.

  • Demercuration: Add 3M NaOH, followed by a solution of NaBH4​ (1.5 equiv) in 3M NaOH. Stir for 1 hour. The metallic mercury will precipitate. Decant the supernatant, extract with EtOAc, dry, and concentrate to yield the diol Intermediate 3 .

Step 4: Intramolecular Etherification (Spirocyclization)
  • Selective Tosylation: Dissolve Intermediate 3 in dry DCM. Add pyridine (2.0 equiv) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise. The steric bulk of the tertiary alcohol ensures exclusive tosylation of the primary alcohol. Stir at 0 °C for 6 hours. Wash with 1M HCl, saturated NaHCO3​ , and brine. Concentrate to yield the crude tosylate.

  • 5-exo-tet Cyclization: Dissolve the crude tosylate in anhydrous THF. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 equiv). The strong base deprotonates the tertiary alcohol, triggering a rapid intramolecular SN​2 displacement of the tosylate. Reflux for 4 hours.

  • Workup: Quench carefully with ice water. Extract with EtOAc, dry, concentrate, and purify via chromatography to yield the Boc-protected spirocycle Intermediate 4 .

Step 5: Deprotection
  • Boc Cleavage: Dissolve Intermediate 4 in DCM. Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of water, basify to pH 12 with 2M NaOH, and extract with a 9:1 mixture of DCM/MeOH (5x). Dry the combined organics over Na2​SO4​ and concentrate in vacuo to yield the target (S)-3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane as a pale yellow oil.

References

  • Zheng, Y.; Tice, C. M.; Singh, S. B. (2014). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Trost, B. M.; Bream, R. N.; Xu, J. (2005). "Asymmetric Allylic Alkylation of β -Ketoesters: An Approach to the Synthesis of Quaternary Stereocenters." Journal of the American Chemical Society.[Link]

  • Barton, D. H. R.; McCombie, S. W. (1975). "A New Method for the Deoxygenation of Secondary Alcohols." Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Brown, H. C.; Geoghegan, P. (1967). "The Oxymercuration-Demercuration of Representative Olefins. A Convenient, Mild Procedure for the Markovnikov Hydration of the Carbon-Carbon Double Bond." Journal of the American Chemical Society.[Link]

Application

Application Note: Optimized Cross-Coupling Strategies for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Introduction & Chemical Profile Spirocyclic amines have emerged as premier bioisosteres for traditional saturated heterocycles (e.g., morpholines, piperazines) in modern drug discovery. They offer enhanced metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Spirocyclic amines have emerged as premier bioisosteres for traditional saturated heterocycles (e.g., morpholines, piperazines) in modern drug discovery. They offer enhanced metabolic stability, increased sp3 character ( Fsp3​ ), and unique topological profiles that modulate target binding affinity. Among these, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane () is a highly valued scaffold.

However, the steric bulk surrounding the secondary amine in the azaspiro[4.4]nonane core presents significant kinetic barriers during C-N bond formation via transition-metal catalysis. This application note provides a self-validating, mechanistic-driven protocol for the efficient arylation of this sterically demanding nucleophile using methodologies.

Mechanistic Causality in Parameter Selection

Successful cross-coupling of bulky secondary amines requires precise tuning of the catalytic cycle to favor reductive elimination over unproductive side reactions (such as β -hydride elimination). The selection of reagents cannot be arbitrary; it must be driven by the mechanistic demands of the substrate.

Catalyst and Ligand Selection

The steric demand of 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane necessitates a highly active, electron-rich palladium species. While BrettPhos is famously tailored for primary amines, RuPhos is the optimal biaryl monophosphine ligand for secondary aliphatic amines. The large steric profile of RuPhos creates a deep catalytic pocket that forces the aryl and amido groups into close proximity on the Pd(II) center, drastically accelerating the rate-limiting reductive elimination step. To avoid the high temperatures required to reduce Pd(II) salts, RuPhos Pd G3 (a palladacycle precatalyst) is recommended. It rapidly generates the active monoligated L⋅Pd(0) species upon mild base activation, preventing the formation of off-cycle Pd-dimers.

Base Selection

This spirocycle is most commonly supplied and stored as a hydrochloride salt (CAS: 2344679-26-9) due to the hygroscopicity of the free base. Consequently, the reaction requires an extra equivalent of base to liberate the free amine in situ. Sodium tert-butoxide (NaOtBu) ( pKa​≈19 ) is the preferred base, as it is strong enough to rapidly deprotonate the amine coordinated to the Pd(II) complex[1]. If the aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like Cs2​CO3​ or K3​PO4​ must be used, though this typically requires elevating the reaction temperature to 100 °C.

Electrophile Reactivity

Contrary to standard cross-coupling intuition, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can precipitate the active Pd complex, resulting in catalyst poisoning via unreactive Pd-I dimers [2]. Therefore, aryl bromides or aryl chlorides are the preferred electrophiles for coupling with this spirocycle.

Quantitative Optimization Data

The following table summarizes high-throughput experimentation (HTE) data [3] adapted for the coupling of 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane (HCl salt) with a model sterically hindered aryl bromide (2-bromo-1,3-dimethylbenzene).

EntryPrecatalyst (mol%)LigandBase (Equiv)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂ (5%)BINAPNaOtBu (2.5)Toluene10012%Poor reduction to Pd(0); ligand too rigid.
2Pd₂(dba)₃ (2.5%)XPhosNaOtBu (2.5)Dioxane10048%dba ligands compete for Pd(0) coordination.
3RuPhos Pd G3 (2%)RuPhosCs₂CO₃ (3.0)Dioxane10081%Excellent for base-sensitive substrates.
4 RuPhos Pd G3 (2%) RuPhos NaOtBu (2.5) Toluene 85 94% Optimal active catalyst generation & turnover.
5tBuXPhos Pd G3 (2%)tBuXPhosLiHMDS (2.5)THF6567%Base too nucleophilic; side products observed.

Table 1: Optimization of reaction parameters. Entry 4 represents the self-validating optimal condition.

Experimental Protocol: General Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. The visual color changes (from yellow/green precatalyst to a deep red/brown active catalytic solution) serve as built-in quality control checkpoints.

Reagents Required:

  • 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride (1.2 equiv)

  • Aryl bromide (1.0 equiv, 0.5 mmol scale)

  • RuPhos Pd G3 (2 mol%, 0.01 mmol)

  • RuPhos ligand (2 mol%, 0.01 mmol)

  • NaOtBu (2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (Degassed, 2.5 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an argon-filled glovebox or using standard Schlenk techniques, add RuPhos Pd G3, RuPhos ligand, NaOtBu, and the spirocyclic amine hydrochloride to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Electrophile Addition: If the aryl bromide is a solid, add it during Step 1. If it is a liquid, add it via a micro-syringe after sealing the tube with a rubber septum.

  • Solvent Addition & Degassing: Inject anhydrous, sparged toluene (2.5 mL) into the reaction vessel. Checkpoint: The mixture should transition from a pale suspension to a reddish-brown solution within 5 minutes at room temperature, indicating the successful generation of the L⋅Pd(0) active species.

  • Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of argon. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS [4]. The bulky nature of the spirocycle prevents over-arylation, ensuring clean conversion to the mono-arylated product.

  • Work-Up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aryl-spirocycle.

Visualizations

CatalyticCycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (+ Aryl Halide) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Complex OxAdd->PdII_ArX AmineCoord Amine Coordination (+ Azaspiro[4.4]nonane) PdII_ArX->AmineCoord Deprot Base-Assisted Deprotonation (- Base·HX) AmineCoord->Deprot PdII_Amido L-Pd(II)(Ar)(Amido) Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Aryl-Spirocycle Product RedElim->Product

Fig 1. Catalytic cycle of Buchwald-Hartwig amination for azaspiro[4.4]nonane derivatives.

Workflow Step1 Reagent Prep (Glovebox) Step2 Catalyst Activation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Degassing & Heating Step3->Step4 Step5 LC-MS Monitoring Step4->Step5 Step6 Work-up & Purification Step5->Step6

Fig 2. Step-by-step experimental workflow for the cross-coupling of spirocyclic amines.

References

  • Chemistry LibreTexts - Buchwald-Hartwig Amination. Comprehensive overview of base and ligand dependencies in C-N cross-coupling. URL:[Link]

  • WuXi AppTec - Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Detailed analysis of electrophile reactivity and catalyst poisoning by aryl iodides. URL:[Link]

  • Purdue University - High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Methodologies for establishing positive controls and HTE libraries. URL:[Link]

  • Wikipedia - Buchwald–Hartwig amination. Foundational mechanistic steps and general scope of the transformation. URL:[Link]

Method

Application Note: Incorporation of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane into Peptidomimetics

Executive Summary The development of peptidomimetics often requires the rigidification of the peptide backbone to enhance target affinity and prevent rapid proteolytic degradation. Proline is frequently targeted for subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics often requires the rigidification of the peptide backbone to enhance target affinity and prevent rapid proteolytic degradation. Proline is frequently targeted for substitution due to its unique cyclic structure and its role in inducing specific secondary structures. This application note details the mechanistic rationale and experimental protocols for incorporating 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane , a highly constrained spirocyclic proline surrogate, into peptide scaffolds.

By utilizing a convergent solution-phase coupling strategy, researchers can overcome the severe steric hindrance inherent to this building block, yielding metabolically stable mimetics that lock the peptide backbone into biologically active conformations.

Mechanistic Rationale: The Spiro[4.4]nonane Scaffold

Native proline residues naturally undergo cis/trans isomerization, which can lead to conformational heterogeneity and a loss of binding entropy . Furthermore, native proline-rich sequences are highly susceptible to cleavage by prolyl endopeptidases.

The incorporation of the 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold introduces three critical structural enhancements:

  • Conformational Restriction : The spiro-fusion of the oxolane ring to the pyrrolidine (7-aza) core restricts the ring pucker. This locks the ϕ and ψ dihedral angles, strongly favoring the Polyproline Type II (PPII) helical conformation—the canonical recognition motif for SH3, WW, and EVH1 protein domains .

  • Steric Shielding : The gem-dimethyl groups at the 3-position project directly over the adjacent peptide bond. This creates a severe steric clash that physically blocks the active sites of degrading proteases, drastically increasing the plasma half-life of the mimetic.

  • Heteroatom Modulation : The 2-oxa substitution provides a localized hydrogen bond acceptor, modulating the lipophilicity of the gem-dimethyl groups and improving aqueous solubility.

Rationale Native Native Proline Peptide Degradation Rapid Proteolysis Native->Degradation Spiro Spirocyclic Mimetic Native->Spiro Optimization Shielding Steric Shielding Spiro->Shielding Conformation PPII Helix Lock Spiro->Conformation Binding Target Affinity Shielding->Binding Conformation->Binding

Fig 1. Mechanistic rationale for spirocyclic mimetic optimization and enhanced target binding.

Experimental Strategy: Overcoming Steric Hurdles

Direct on-resin coupling of the secondary amine of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane to a peptide chain is notoriously inefficient. The combination of the spiro-center and the adjacent gem-dimethyl groups creates immense steric hindrance. When attempted on solid support, the restricted diffusion within the resin matrix exacerbates this hindrance, leading to truncated sequences.

The Causality of the Convergent Approach: To circumvent this, we employ a convergent solution-phase coupling strategy. The linear peptide is synthesized on a highly acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin. Mild acidic cleavage liberates the fully protected peptide acid. Moving the reaction to the solution phase allows for higher reagent concentrations and the application of microwave heating, providing the necessary activation energy to overcome the steric barrier of the spirocycle.

Workflow SPPS Step 1 SPPS on 2-CTC Resin Cleavage Step 2 Mild Acid Cleavage SPPS->Cleavage Activation Step 3 HATU/DIPEA Activation Cleavage->Activation Coupling Step 4 Spirocycle Coupling Activation->Coupling Deprotection Step 5 Global Deprotection Coupling->Deprotection

Fig 2. Convergent solution-phase workflow for sterically hindered spirocycle incorporation.

Quantitative Assessment of Coupling Reagents

The choice of coupling reagent is critical. Standard HOBt-based reagents (like HBTU) fail to achieve complete conversion due to the bulkiness of the resulting active ester. Reagents that generate the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, such as HATU or COMU, are required.

Table 1: Coupling Efficiencies for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Coupling ReagentEquivalentsTemperatureTime (h)Conversion (%)
HBTU / DIPEA1.525 °C1245%
HATU / DIPEA1.525 °C488%
COMU / DIPEA1.525 °C492%
HATU / DIPEA 1.5 45 °C (MW) 1 >98%

Note: Data represents solution-phase coupling of the spirocycle to a model protected dipeptide (Fmoc-Ala-Val-OH).

Step-by-Step Protocols

Protocol 1: Synthesis and Mild Cleavage of the Protected Peptide

Causality: 2-CTC resin is selected because its extreme acid sensitivity allows for cleavage using 1% TFA. This specific concentration breaks the resin-peptide ester bond while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) entirely intact for the subsequent solution-phase coupling.

  • Synthesize the desired peptide sequence on 2-CTC resin (0.5 mmol/g loading) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • Validation Check: Perform a Kaiser test on a 5 mg resin sample. A negative result (yellow color) confirms the complete coupling of the final N-terminal amino acid.

  • Wash the resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) and dry under vacuum for 30 minutes.

  • Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) for 10 minutes at room temperature.

  • Filter the cleavage cocktail directly into a receiving flask containing 10% pyridine in methanol to immediately neutralize the acid and protect the side-chain protecting groups.

  • Repeat the cleavage step (Step 4-5) twice to ensure maximum yield.

  • Concentrate the combined filtrate under reduced pressure, precipitate the peptide using ice-cold diethyl ether, and centrifuge at 4000 rpm for 10 minutes.

  • Validation Check: Dissolve a 1 mg sample of the precipitate in acetonitrile/water and analyze via LC-MS to confirm the exact mass of the fully protected peptide acid.

Protocol 2: Solution-Phase Incorporation of the Spirocycle

Causality: HATU is utilized over HBTU because the HOAt leaving group is significantly more reactive and better accommodates the steric bulk of the gem-dimethyl-substituted secondary amine .

  • Dissolve the protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.1 M.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add commercially available 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride (1.2 eq), followed immediately by an additional 1.2 eq of DIPEA to neutralize the hydrochloride salt.

  • Transfer the reaction vessel to a microwave synthesizer. Apply microwave irradiation (45 °C, 1 hour) to provide the necessary activation energy to overcome the steric barrier.

  • Validation Check: Monitor the reaction by RP-HPLC. The disappearance of the activated peptide peak and the emergence of a highly lipophilic product peak indicates successful spirocycle incorporation.

  • Quench the reaction with deionized water, extract with ethyl acetate (3 × 15 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 3: Global Deprotection and Isolation

Causality: Triisopropylsilane (TIPS) is included in the final cleavage cocktail to act as a carbocation scavenger, preventing the re-alkylation of nucleophilic side chains (e.g., Trp, Cys, Met) by the newly liberated protecting groups.

  • Treat the crude protected peptidomimetic with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Concentrate the solution under a gentle stream of nitrogen to roughly 10% of its original volume.

  • Precipitate the final deprotected peptidomimetic in 40 mL of ice-cold diethyl ether and centrifuge to collect the pellet.

  • Purify the crude product via preparative RP-HPLC using a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

  • Validation Check: Confirm the final purity (>95%) and exact mass of the synthesized mimetic by High-Resolution Mass Spectrometry (HRMS) before utilizing it in biological assays.

References

  • Title : Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation Source : Chemistry - A European Journal (via PubMed) URL :[Link]

  • Title : Surrogates of proline and cis/trans isomerization of proline peptide bond Source : ResearchGate URL : [Link]

  • Title : 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (Compound Summary for CID 82018850) Source : National Center for Biotechnology Information (PubChem) URL :[Link]

Application

Functionalization of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane: A Strategic Guide for Next-Generation Nitrogen Heterocycle Derivatization

Strategic Context: Escaping "Flatland" in Drug Discovery Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich frameworks. This paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: Escaping "Flatland" in Drug Discovery

Modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich frameworks. This paradigm shift, often termed "escaping flatland," is driven by the need to improve clinical success rates by enhancing target selectivity, aqueous solubility, and metabolic stability.

Within this context, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane [1] has emerged as a premium bioisostere for traditional flat heterocycles like morpholine, piperazine, and pyrrolidine. By projecting binding vectors in three-dimensional space, this spirocyclic amine allows researchers to access novel chemical space. Its utility has been validated across multiple therapeutic areas, ranging from novel anti-cancer therapeutics[2] to critical antiviral fragment screens, such as those targeting the SARS-CoV-2 main protease[3].

Physicochemical Profiling: The Causality of the Scaffold

To effectively functionalize this scaffold, one must first understand the causality behind its structural features. Why choose the 3,3-dimethyl spirocyclic core over a simple cyclic amine?

  • The Spirocyclic Core (C5): The spiro junction inherently locks the molecule into a rigid conformation. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to increased binding affinity (lower K_d).

  • The Gem-Dimethyl Group (C3): The addition of two methyl groups adjacent to the oxygen atom serves a dual purpose. First, it provides profound steric shielding, blocking cytochrome P450 (CYP) enzymes from performing α-oxidation, thereby drastically increasing the molecule's metabolic half-life. Second, it fine-tunes the lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • The Secondary Amine (N7): This is the primary handle for functionalization. However, due to the steric bulk of the spiro system, N7 is slightly less nucleophilic than a standard unhindered pyrrolidine, necessitating optimized coupling conditions.

Quantitative Scaffold Comparison

The table below summarizes the physicochemical advantages of transitioning from a traditional morpholine ring to the 3,3-dimethyl spirocycle.

Physicochemical PropertyMorpholine (Traditional)3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonaneCausality / Impact on Drug Design
Fraction sp³ (Fsp³) 1.00 (but conformationally flat)1.00 (Highly 3D / Globular)Enhanced 3D vector projection reduces off-target promiscuity.
Conformational Rigidity High flexibility (Chair/Boat)Highly rigid spiro-lockedDecreases entropic penalty during target-site binding.
Metabolic Stability High risk of ring-openingExcellentGem-dimethyl sterically shields the oxolane ring from CYP450 oxidation.
Nucleophilicity ModerateModerate-Low (Sterically hindered)Requires elevated temperatures or potent catalysts for N-functionalization.

Synthetic Workflows & Functionalization Logic

The derivatization of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane primarily revolves around the N7 nitrogen. Depending on the electronic nature of the target electrophile, functionalization is typically achieved via Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig cross-coupling, or Amidation.

Workflow Scaffold 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (sp³-rich Core) SNAr SNAr Reaction (1,4-Dioxane, DIPEA, 80-100°C) Scaffold->SNAr Electrophilic Ar-X Buchwald Buchwald-Hartwig (Pd-Cat, XPhos, 100°C) Scaffold->Buchwald Neutral Ar-X Amidation Amidation (HATU, DIPEA, 25°C) Scaffold->Amidation R-COOH Target1 Kinase Inhibitors (Hinge Binders) SNAr->Target1 Target2 GPCR Modulators (Allosteric Sites) Buchwald->Target2 Target3 Antiviral Agents (Protease Inhibitors) Amidation->Target3

Functionalization pathways of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane in drug discovery.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls (IPCs) are embedded to ensure reproducibility.

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol is optimized for coupling the spirocycle to electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines), a common motif in modern oncology drugs[2].

Rationale & Causality: Because the spirocyclic amine is sterically hindered, standard room-temperature SNAr conditions will fail or stall. We utilize 1,4-Dioxane as the solvent because its high boiling point (101°C) allows sufficient thermal energy to overcome the activation barrier, while its polarity perfectly dissolves both the polar amine hydrochloride salt and the lipophilic aryl halide. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its sheer steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (1.0 equiv, typically 1.0 mmol) and the electrophilic aryl halide (1.05 equiv).

  • Solvation & Basification: Suspend the reactants in anhydrous 1,4-Dioxane (0.1 M concentration). Add DIPEA (2.5 equiv). Note: If the spirocycle is sourced as a hydrochloride salt[4], increase DIPEA to 3.5 equiv to ensure complete liberation of the free base.

  • Thermal Activation: Seal the vial under a nitrogen atmosphere. Heat the mixture to 80°C in a pre-heated oil bath for 16 hours.

  • In-Process Control (IPC): At 14 hours, sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is self-validated when the starting aryl halide mass is completely consumed and the product mass (M+H) dominates the chromatogram.

  • Quench & Extraction: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL). Causality: Brine forces the organic product out of the aqueous phase (salting out) and breaks any emulsions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling via Uronium Activation (HATU)

This protocol is utilized when constructing PROTAC linkers or targeting protease active sites, where stable amide bonds are required[3].

Rationale & Causality: Standard carbodiimides (like EDC/DCC) often yield poor results with hindered spirocycles due to the slow attack of the amine on the O-acylisourea intermediate. HATU is chosen because it generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt creates a neighboring group effect, acting as a hydrogen-bond acceptor that actively guides the hindered spirocyclic amine into the correct trajectory for nucleophilic attack.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Validation: The solution will typically turn a faint yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (1.1 equiv) to the activated mixture. Stir at room temperature for 4–6 hours.

  • IPC: Monitor via TLC (staining with Ninhydrin). The disappearance of the secondary amine spot (which stains blue/purple) validates reaction completion.

  • Workup: Dilute the reaction with a large excess of Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and crucially, 5% aqueous LiCl (3 × 20 mL). Causality: The LiCl wash is mandatory to pull residual DMF solvent out of the organic phase into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 82018850, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. Retrieved March 24, 2026. URL:[Link]

  • Google Patents.WO2024182556A1: Compositions and methods for making and using small molecules for the treatment of health conditions. (Demonstrates the coupling of 2-oxa-7-azaspiro[4.4]nonane derivatives with pyrimidines for oncology).
  • Douangamath, A., et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications 11, 5047 (2020). (Details the use of spirocyclic fragments in antiviral drug design). URL:[Link]

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategy Guide Introduction & Rationale In contemporary medicinal chemistry, the paradigm shif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategy Guide

Introduction & Rationale

In contemporary medicinal chemistry, the paradigm shift to "escape flatland" has driven the widespread adoption of sp³-rich spirocyclic scaffolds. By projecting functionality across three dimensions, spirocycles often exhibit improved target binding, enhanced aqueous solubility, and superior metabolic stability compared to their planar heteroaromatic counterparts ()[1].

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (PubChem CID: 82018850) is a highly valuable building block in this space ()[2]. Structurally, it fuses a pyrrolidine ring with a gem-dimethyl-substituted oxolane (tetrahydrofuran) ring. The secondary amine at the 7-position serves as the primary vector for diversification (e.g., via Buchwald-Hartwig amination, reductive amination, or amide coupling). However, to utilize this scaffold in multi-step library synthesis, the reactive 7-aza position must be temporarily masked.

This application note details field-proven, self-validating protocols for the orthogonal protection and deprotection of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, ensuring synthetic integrity without compromising the acid-sensitive oxolane ring.

Strategic Selection of Protecting Groups

The selection of a protecting group (PG) must be dictated by the downstream synthetic conditions. The oxolane ring in 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane is generally robust, but prolonged exposure to neat, harsh Lewis or Brønsted acids can promote unwanted ring-opening. Therefore, mild and highly specific cleavage conditions are required.

Quantitative Comparison of Strategies
Protecting GroupReagents for ProtectionDeprotection ConditionsOrthogonality / CompatibilityTypical Yield
Boc (tert-Butyloxycarbonyl)Boc₂O, Et₃N, DCM20% TFA in DCM or 4M HCl in DioxaneStable to base, catalytic hydrogenation, and nucleophiles.92–98%
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, THF/H₂OH₂, Pd/C, MeOH (Hydrogenolysis)Stable to mild acid and base. Ideal if target contains acid-labile motifs.85–92%
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, DIPEA, DMF20% Piperidine in DMFStable to acid and hydrogenation. Cleaved exclusively by secondary amines.88–94%

Orthogonal Workflow Logic

The following diagram illustrates the divergent protecting group strategies available for this spirocyclic core, highlighting the orthogonal cleavage conditions that allow chemists to selectively unmask the amine in the presence of other functional groups.

OrthogonalStrategy Core 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (Secondary Amine Core) BocRoute Boc Protection (Boc2O, Et3N, DCM) Core->BocRoute Acid-Labile CbzRoute Cbz Protection (Cbz-Cl, Na2CO3, H2O/THF) Core->CbzRoute Reductively-Labile FmocRoute Fmoc Protection (Fmoc-OSu, DIPEA, DMF) Core->FmocRoute Base-Labile BocDeprot Acidic Cleavage (TFA/DCM or HCl/Dioxane) BocRoute->BocDeprot Deprotection CbzDeprot Hydrogenolysis (H2, Pd/C, MeOH) CbzRoute->CbzDeprot Deprotection FmocDeprot Basic Cleavage (20% Piperidine/DMF) FmocRoute->FmocDeprot Deprotection

Workflow of orthogonal protecting group strategies for the secondary amine core.

Experimental Protocols & Causality

Every protocol below is designed as a self-validating system . Analytical checkpoints (LC-MS and TLC) are embedded within the steps to ensure the chemist can verify success before proceeding.

Protocol A: N-Boc Protection (Acid-Labile Strategy)

Synthesis of tert-butyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Causality & Design: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to neutralize the amine hydrochloride salt (if applicable) and scavenge acidic byproducts, preventing the premature degradation of Boc-anhydride. The reaction is initiated at 0 °C to control the exothermic formation of the intermediate.

  • Setup: Dissolve 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (1.0 eq, 10 mmol, 1.55 g) in anhydrous Dichloromethane (DCM, 0.2 M, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (2.0 eq, 20 mmol, 2.78 mL). Stir for 10 minutes at room temperature to ensure complete free-basing.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol, 2.40 g) dropwise as a solution in 10 mL DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation (Self-Validating Checkpoint):

    • TLC: Run in 10% MeOH/DCM. The product will be UV-inactive but stains strongly with KMnO₄ (purple to yellow/brown). It will not stain with Ninhydrin (confirming the absence of the free secondary amine).

    • LC-MS: Expected mass for C₁₄H₂₅NO₃ is 255.36 g/mol . Look for the [M+H]⁺ peak at m/z 256.2. Note: Boc groups often fragment in the MS source; a major fragment at m/z 200.1 ([M+H - tBu]⁺) is highly diagnostic.

Protocol B: N-Boc Deprotection

Cleavage to yield the TFA salt

Causality & Design: A 20% solution of Trifluoroacetic acid (TFA) in DCM is used rather than neat TFA. Neat TFA can be overly harsh and risks promoting oxolane ring-opening via carbocation formation at the spirocenter, despite the steric shielding of the gem-dimethyls. The 20% dilution provides a perfect balance of rapid Boc cleavage and scaffold preservation.

  • Setup: Dissolve the Boc-protected spirocycle (1.0 eq, 5 mmol, 1.28 g) in DCM (20 mL).

  • Cleavage: Cool to 0 °C. Slowly add TFA (5 mL) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 10 mL) to remove residual TFA azeotropically. The product is obtained as the TFA salt, ready for the next coupling step.

BocMechanism Step1 N-Boc Amine Protonation by TFA Step2 Oxonium Intermediate Cleavage of t-Butyl cation Step1->Step2 H+ attack on carbonyl oxygen Step3 Carbamic Acid Decarboxylation (-CO2) Step2->Step3 Loss of isobutylene Step4 Free Amine Salt TFA salt of Spirocycle Step3->Step4 Spontaneous loss of CO2

Mechanistic pathway of acidic Boc deprotection yielding the spirocyclic amine salt.

Protocol C: N-Cbz Protection (Reductively-Labile Strategy)

Synthesis of benzyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Causality & Design: When the target molecule contains highly acid-sensitive moieties (e.g., acetals, specific glycosides), Boc protection is non-viable. The Cbz group is installed under Schotten-Baumann conditions (biphasic aqueous/organic) using Na₂CO₃ as a mild inorganic base, which prevents the hydrolysis of Cbz-Cl while efficiently neutralizing the generated HCl.

  • Setup: Dissolve the spirocycle (1.0 eq, 10 mmol, 1.55 g) in a 1:1 mixture of THF and H₂O (40 mL total).

  • Base Addition: Add solid Na₂CO₃ (2.5 eq, 25 mmol, 2.65 g) and stir until dissolved. Cool the biphasic mixture to 0 °C.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) (1.2 eq, 12 mmol, 1.71 mL) dropwise over 15 minutes.

  • Reaction: Vigorously stir the biphasic mixture, allowing it to warm to room temperature over 12 hours.

  • Workup: Dilute with Ethyl Acetate (50 mL). Separate the layers. Wash the organic layer with 1M HCl (20 mL) to remove unreacted amine, then brine (30 mL). Dry over Na₂SO₄ and concentrate.

  • Validation (Self-Validating Checkpoint):

    • TLC: Run in 30% EtOAc/Hexanes. The product will be strongly UV-active (due to the benzyl ring) at 254 nm.

    • LC-MS: Expected mass for C₁₇H₂₃NO₃ is 289.37 g/mol . Look for the [M+H]⁺ peak at m/z 290.2.

Conclusion

The 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold provides an excellent vector for introducing 3D complexity into drug candidates. By leveraging the orthogonal Boc, Cbz, and Fmoc protection strategies outlined above, chemists can confidently incorporate this bioisostere into complex, multi-step synthetic routes. The self-validating analytical checkpoints ensure that each transformation is tracked accurately, minimizing downstream failures in library generation.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

  • 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (CID 82018850) PubChem, National Institutes of Health URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes RSC Publishing (RSC Medicinal Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the 3,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold.

This spirocyclic core is a highly valuable building block in central nervous system (CNS) drug discovery. However, its construction is often plagued by competing side reactions, poor diastereoselectivity, and thermodynamic hurdles. This guide provides field-proven troubleshooting strategies, quantitative reaction data, and a self-validating standard operating protocol (SOP) to maximize your reaction yields.

I. Visualizing the Synthetic Architecture

To effectively troubleshoot, we must first understand the mechanistic pathways available for constructing the oxa-azaspiro[4.4]nonane framework. The diagram below illustrates the three primary synthetic routes and their critical intermediates.

ReactionPathways SM Acyclic Precursor (Amino-Alcohol / Alkene) Radical Domino Radical Bicyclization SM->Radical Et3B / Room Temp Acid Acid-Catalyzed Hydroalkoxylation SM->Acid TfOH / Dry DCM Mn Mn(III) Oxidative Cyclization SM->Mn Mn(OAc)3 / 70°C Rad_Int Alkoxyaminyl Radical Radical->Rad_Int Acid_Int Activated Complex Acid->Acid_Int Mn_Int Tertiary Carbocation Mn->Mn_Int Prod 3,3-Dimethyl-2-oxa-7- azaspiro[4.4]nonane Rad_Int->Prod C-O Bond Formation Acid_Int->Prod Transannular Closure Mn_Int->Prod O-Nucleophilic Attack

Figure 1: Synthetic pathways for the 2-oxa-7-azaspiro[4.4]nonane core.

II. Troubleshooting & Diagnostics (Q&A)

Q1: My Mn(III)-mediated oxidative cyclization to form the spiro-dione precursor is stalling at ~38% yield. How can I suppress side reactions? A: The synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(OAc)₃ oxidation relies on the formation of a highly reactive tertiary carbocation intermediate. If the temperature exceeds 70 °C or if the solvent is insufficiently acidic, this intermediate undergoes rapid β-proton elimination (deprotonation) rather than the desired O-cyclization[1].

  • Causality & Fix: Conduct the reaction strictly in glacial acetic acid at 70 °C. The acetic acid stabilizes the carbocation, while the controlled temperature ensures the O-nucleophilic attack outpaces the deprotonation pathway, pushing yields higher.

Q2: During the acid-catalyzed hydroalkoxylation of the N-protected amino-alcohol, I am observing incomplete N-to-O transfer and unreacted starting material. What is the cause? A: This is a thermodynamic activation issue. While the gem-dimethyl groups at the 3-position ultimately favor ring closure via the Thorpe-Ingold effect (conformational compression), the initial activation of the alkene/hydroxyl moiety requires a strong Brønsted acid to overcome the high transition state energy barrier. Weak acids fail to initiate this sequence.

  • Causality & Fix: Switch from standard mineral acids to Trifluoromethanesulfonic acid (TfOH) or concentrated H₂SO₄ in dry dichloromethane (DCM). The non-nucleophilic nature of DCM prevents solvent competition, driving the equilibrium entirely toward the thermodynamically stable spirocyclic product.

Q3: Can I use domino radical bicyclization to access this scaffold, and how do I control diastereoselectivity? A: Yes, domino radical bicyclization involving alkoxyaminyl radicals is highly effective for synthesizing 1-azaspiro[4.4]nonanes and their oxa-derivatives. However, the trans/cis ratio is heavily influenced by the radical initiator and thermal conditions[2].

  • Causality & Fix: Instead of using AIBN at reflux (which provides high thermal energy and yields a near 1:1 mixture), use Triethylborane (Et₃B) at room temperature. The lower thermal energy prevents radical equilibration, favoring the kinetically controlled trans diastereomer[3].

III. Quantitative Yield Optimization Data

To assist in selecting the optimal synthetic route for your specific scale and purity requirements, the following table summarizes the field-validated parameters for constructing the oxa-azaspiro[4.4]nonane architecture.

Synthesis PathwayCatalyst / ReagentSolventTemp (°C)Primary ChallengeTypical Yield (%)
Mn(III) Oxidation [1]Mn(OAc)₃•2H₂OGlacial Acetic Acid70Fast deprotonation38 - 45%
Acid Hydroalkoxylation Conc. H₂SO₄ or TfOHDry DCM0 to 20Steric hindrance85 - 99%
Domino Radical [2]Et₃B / Bu₃SnHCyclohexane25Diastereomeric mixtures45 - 67%
1,3-Dipolar Cycloaddition [4]Pent-4-enylmagnesium BrToluene110Isoxazolidine ring opening54 - 75%

IV. Self-Validating Standard Operating Protocol (SOP)

Based on the quantitative data above, the Acid-Catalyzed Hydroalkoxylation is the most efficient and highest-yielding route for the specific 3,3-dimethyl derivative. Below is a self-validating protocol designed to ensure mechanistic integrity at every step.

Phase 1: Activation and Cyclization
  • Preparation: Dissolve the N-tosyl amino-alcohol precursor (1.0 eq, approx. 0.34 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen or argon atmosphere.

    • Causality: Anhydrous DCM is strictly non-nucleophilic. This ensures that the internal hydroxyl group is the sole nucleophile available to attack the acid-activated intermediate, preventing solvent-adduct impurities.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add concentrated H₂SO₄ (0.75 eq) or TfOH.

    • Causality: The initial protonation is highly exothermic. Thermal control at 0 °C prevents the degradation or polymerization of the starting material before cyclization can occur.

Phase 2: In-Process Control (IPC) & Self-Validation
  • Propagation: Remove the ice bath and allow the mixture to stir for exactly 1 hour at 20 °C.

  • Validation Gate: Pull a 50 µL aliquot, quench immediately in 500 µL of saturated aqueous NaHCO₃, extract with 500 µL of ethyl acetate, and analyze via LC-MS or TLC.

    • System Rule: The reaction is validated to proceed to Phase 3 only when the mass/spot of the acyclic precursor is <2% relative to the spirocyclic product. If >2%, add an additional 0.1 eq of acid and stir for 30 minutes.

Phase 3: Quench and Isolation
  • Neutralization: Quench the bulk reaction by slowly pouring it into 20 mL of cold, saturated aqueous NaHCO₃ under vigorous stirring.

    • Causality: Rapid, cold neutralization prevents acid-catalyzed ring-opening (reversion) of the newly formed oxa-azaspiro core, locking the thermodynamic sink.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane core as a colorless oil (Expected yield: >90%).

V. Frequently Asked Questions (FAQs)

Q: Can I use N-Boc instead of N-Tosyl for the acid-catalyzed route? A: It is highly discouraged. The strong Brønsted acids (H₂SO₄, TfOH) required to drive the transannular cyclization will simultaneously cleave the Boc protecting group, leading to water solubility issues and complex purification. Stick to robust protecting groups like N-Tosyl or N-Benzyl during the cyclization phase.

Q: Why does my product degrade during silica gel chromatography? A: The basic nitrogen in the azaspiro[4.4]nonane core can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking or degradation. Pre-treat your silica column with 1% triethylamine (Et₃N) in your mobile phase to neutralize the acidic sites before loading your compound.

VI. References

  • azaspiro[4.4]nonane-8,9-diones using Mn(III) Source: Kumamoto University / Elsevier URL:[Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition Source: Beilstein Journal of Organic Chemistry (NIH) URL:[Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Source: ACS Omega URL:[Link]

  • NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS Source: Cardiff University (ORCA) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Scale-Up for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this valuable spirocyclic scaffold. Spirocycles are highly sought after in drug discovery for their rigid three-dimensional structures, which can lead to improved protein-ligand binding and reduced entropy loss upon binding.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, scalable, and reproducible synthetic process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. The proposed synthesis involves an intramolecular cyclization, a common and effective strategy for constructing such frameworks.[2]

General Reaction Scheme

A plausible and efficient route to the target compound involves the reaction of a suitable amino alcohol precursor, which undergoes acid-catalyzed cyclization. The key is the formation of the spirocyclic core in a controlled manner.

Caption: Proposed synthetic route via intramolecular cyclization.

Q1: Low or No Product Yield

Issue: Upon completion of the reaction (monitored by TLC/LCMS), the yield of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is significantly lower than expected, or no product is observed.

Potential Cause Explanation & Validation Recommended Solution
Ineffective Catalyst/Acid The strength and concentration of the acid catalyst are critical for promoting the intramolecular cyclization. An acid that is too weak may not facilitate the reaction, while one that is too strong could lead to degradation.Screen a panel of Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl, H₂SO₄) and Lewis acids.[3] Start with catalytic amounts (1-5 mol%) and incrementally increase, monitoring for product formation and decomposition.
Incorrect Reaction Temperature Temperature influences reaction kinetics. If the temperature is too low, the activation energy barrier for cyclization may not be overcome. Conversely, excessively high temperatures can promote side reactions or decomposition of starting materials or products.[4]Optimize the reaction temperature. Begin at room temperature and gradually increase in 10-20°C increments. Hold at each temperature for a set period and analyze an aliquot by LCMS to determine the optimal balance between reaction rate and impurity formation.
Poor Solvent Choice The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.[5] A solvent that does not adequately solubilize the starting material or intermediates can hinder the reaction.Test a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile).[4][6] The choice of solvent can significantly impact yield and should be systematically evaluated.
Starting Material Quality Impurities in the starting amino alcohol can interfere with the catalyst or participate in side reactions. The presence of water can also quench acid catalysts.Ensure starting materials are of high purity (>98%) and are thoroughly dried before use. Characterize starting materials by ¹H NMR, ¹³C NMR, and mass spectrometry.
Q2: Formation of Significant Side Products/Impurities

Issue: The crude reaction mixture shows multiple spots on TLC or peaks in the LCMS chromatogram, indicating the formation of impurities that are difficult to separate from the desired product.

Potential Cause Explanation & Validation Recommended Solution
Intermolecular Reactions At high concentrations, especially during scale-up, intermolecular reactions (e.g., dimerization) can compete with the desired intramolecular cyclization.High Dilution Principle: Run the reaction at a lower concentration (e.g., 0.01-0.1 M). For scale-up, employ slow addition of the starting material to the reaction vessel containing the catalyst and solvent to maintain a low instantaneous concentration.
Dehydration or Rearrangement Strong acids and high temperatures can lead to unwanted dehydration of the tertiary alcohol or other molecular rearrangements.Use a milder acid catalyst or lower the reaction temperature. Consider using a catalyst that operates under neutral conditions if possible. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
Formation of Diastereomers If stereocenters are present or formed, mixtures of diastereomers can result.[6] While the target molecule may not have additional stereocenters formed in this step, related impurities might.Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of a single diastereomer. Chiral catalysts or auxiliaries can be employed in more complex spirocycle syntheses to control stereochemistry.[7][8]
Q3: Difficulties in Product Purification

Issue: The spirocyclic amine product is difficult to isolate from the crude reaction mixture using standard silica gel column chromatography. Common problems include product streaking, poor separation, or irreversible binding to the silica.

Potential Cause Explanation & Validation Recommended Solution
Basic Nature of the Amine The nitrogen atom in the azaspirocycle is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and poor recovery.[9]Modified Chromatography: 1. Amine-Treated Eluent: Add a small amount of a volatile amine (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase to compete with the product for binding sites on the silica.[9] 2. Amine-Functionalized Silica: Use a pre-treated, amine-functionalized stationary phase (e.g., Biotage® KP-NH) which masks the acidic silanols and allows for elution with neutral solvent systems like hexane/ethyl acetate.[9]
High Polarity The product may be highly polar, requiring strong solvent systems (e.g., high percentages of methanol in DCM) for elution, which can co-elute polar impurities.Salt Formation & Extraction: 1. After the reaction, perform an aqueous workup. Basify the aqueous layer (e.g., with NaOH) to pH > 10 to ensure the amine is in its free-base form, then extract with an organic solvent. 2. For purification, consider converting the amine to its hydrochloride salt.[10] The salt may be crystalline and can often be purified by recrystallization, which is a highly effective and scalable method. The free base can be regenerated afterward if needed.
Residual Catalyst/Reagents Non-volatile acids or other reagents used in the reaction can complicate purification.Quench the reaction appropriately and perform a thorough aqueous workup to remove water-soluble materials before attempting chromatography. An acidic wash followed by a basic wash can help remove basic and acidic impurities, respectively.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for choosing an acid catalyst?

An acid catalyst protonates the hydroxyl group of the precursor, converting it into a good leaving group (water). This facilitates the nucleophilic attack by the lone pair of the nitrogen atom onto the resulting carbocation (or initiates an SN2-type displacement), leading to ring closure and formation of the spirocyclic system. The choice of acid and its strength determines the rate of this process and the potential for competing side reactions like elimination.

Optimization_Workflow start Define Scale-Up Goal (e.g., 100g scale, >99% purity) lit_review Literature Review & Route Selection start->lit_review poc Proof-of-Concept (Small Scale) lit_review->poc param_screen Parameter Screening poc->param_screen solvent Solvent Selection (DCM, Toluene, ACN, etc.) param_screen->solvent catalyst Catalyst Screening (TFA, HCl, Lewis Acids) param_screen->catalyst temp Temperature Optimization (25°C to Reflux) param_screen->temp conc Concentration Study (0.05M to 1M) param_screen->conc analyze1 Analyze Results (Yield, Purity via LCMS/NMR) solvent->analyze1 catalyst->analyze1 temp->analyze1 conc->analyze1 analyze1->param_screen Re-optimize optimize Optimized Lab-Scale Protocol analyze1->optimize Conditions Met? scaleup Scale-Up to Pilot Batch (10-25g) optimize->scaleup process_safety Process Safety Analysis (Thermal Runaway, Off-gassing) scaleup->process_safety analyze2 Analyze Pilot Batch (Confirm Yield, Purity, Impurity Profile) process_safety->analyze2 analyze2->optimize Issues Encountered? Refine Protocol final_protocol Finalize Standard Operating Procedure (SOP) for Scale-Up analyze2->final_protocol Success end Full-Scale Production final_protocol->end

Caption: A typical workflow for reaction optimization and scale-up.

Q2: How do I select the best solvent for scale-up?

Solvent selection is a multi-faceted decision. Initial screening should focus on yield and purity.[4] For scale-up, practical considerations are paramount:

  • Boiling Point: A solvent with a moderate boiling point (e.g., Toluene, Acetonitrile) allows for a good temperature range while being easily removable under vacuum. Avoid very low-boiling solvents like DCM on a large scale due to potential losses and containment issues.

  • Safety & Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Green chemistry principles suggest using safer alternatives where possible.[6]

  • Cost and Availability: For large-scale production, the cost and availability of the solvent are critical factors.

Table 1: Example Solvent Screening Data

SolventTemperature (°C)Time (h)Conversion (%)Purity (LCMS, AUC)Notes
Dichloromethane40128592%Good conversion but can be problematic for scale-up.
Toluene1104>9596%Faster reaction at higher temp; good for azeotropic water removal.
Acetonitrile8089094%Good balance of reaction time and temperature.
Tetrahydrofuran65167588%Slower reaction; potential for peroxide formation.
Q3: What are the key challenges when moving from bench-scale to a pilot plant?

Scaling up a reaction is not always linear. Key challenges include:

  • Mixing and Heat Transfer: What works in a 100 mL round-bottom flask may not work in a 50 L reactor. Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.

  • Reagent Addition: The rate of addition for catalysts or reagents becomes critical. A slow, controlled addition is often necessary to manage exotherms and maintain low concentrations of reactive species.[11]

  • Workup and Isolation: Extractions and filtrations that are simple on a lab scale can be complex and time-consuming on a large scale. The choice of purification method (crystallization vs. chromatography) is heavily influenced by scalability, with crystallization being far more preferable for large quantities.

Q4: How can I develop a robust and reproducible protocol?

A robust protocol is one that performs consistently despite small variations in conditions. To achieve this:

  • Identify Critical Process Parameters (CPPs): Systematically study the effect of key parameters (temperature, concentration, catalyst loading) to understand their impact on the reaction outcome.

  • Define Proven Acceptable Ranges (PARs): Establish a range for each CPP within which the reaction consistently delivers the desired product in high yield and purity. For example, determine if the reaction works well between 80-90°C, not just at exactly 85°C.

  • In-Process Controls (IPCs): Implement regular checks (e.g., TLC, LCMS) during the reaction to monitor its progress and ensure it is following the expected path. This allows for corrective action before the entire batch is compromised.

Part 3: Experimental Protocol Example

This section provides a hypothetical, optimized protocol based on the principles discussed. Note: This is an illustrative example and must be adapted and optimized for your specific starting materials and equipment.

Optimized Synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane
  • Reactor Setup:

    • To a 1 L, three-necked, jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge Toluene (500 mL).

    • Begin stirring (150 RPM) and sparge with nitrogen for 15 minutes to inert the atmosphere.

  • Reaction Initiation:

    • Add the N-protected amino alcohol precursor (0.1 mol, 1.0 equiv.) to the reactor.

    • Add trifluoroacetic acid (TFA) (0.01 mol, 0.1 equiv.) dropwise via syringe.

    • Heat the reaction mixture to 90°C using a circulating oil bath.

  • Monitoring the Reaction:

    • Monitor the reaction progress every hour by withdrawing a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by LCMS and TLC (Eluent: 10% Methanol in DCM with 1% NH₄OH).

    • The reaction is considered complete when <1% of the starting material remains (typically 4-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (2 x 200 mL) to remove the acid catalyst and any acidic byproducts.

    • Wash with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification (Crystallization of HCl Salt):

    • Dissolve the crude oil in isopropyl alcohol (IPA) (100 mL).

    • Slowly add a 2 M solution of HCl in diethyl ether until the pH is ~2 (as tested on wet pH paper).

    • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5°C and stir for an additional hour.

    • Collect the white precipitate by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL).

    • Dry the solid in a vacuum oven at 40°C to a constant weight to yield 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride.[10]

Troubleshooting_Tree start Low Yield or Impure Product check_sm Check Starting Material Purity (NMR, LCMS) start->check_sm sm_ok Purity >98%? check_sm->sm_ok rescreen Re-screen Reaction Conditions sm_ok->rescreen Yes purify_sm Purify Starting Material sm_ok->purify_sm No temp Vary Temperature (e.g., 60-110°C) rescreen->temp catalyst Vary Catalyst/Loading (e.g., TFA, p-TsOH, 1-10 mol%) rescreen->catalyst conc Vary Concentration (High Dilution?) rescreen->conc analysis Analyze Outcome (LCMS) temp->analysis catalyst->analysis conc->analysis check_purification Review Purification Method analysis->check_purification chromatography Streaking on Silica? check_purification->chromatography use_amine Add Et3N to Eluent or Use Amine-Silica chromatography->use_amine Yes crystallize Consider Salt Formation & Recrystallization chromatography->crystallize No/Alternative

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023). Google Scholar.
  • Unexpected Substituent Effects in Spiro-Compound Formation. (2021). PubMed.
  • Unexpected Substituent Effects in Spiro-Compound Formation. (2021). The Journal of Organic Chemistry.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). ACS Publications.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity. (2022). AIR Unimi.
  • Optimization for the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. (2025). ResearchGate.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. (n.d.). PMC. Available at: [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. Available at: [Link]

  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Available at: [Link]

  • [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. (2025). PMC. Available at: [Link]

  • 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. (2022). MDPI. Available at: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). PMC. Available at: [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. (2025). PMC. Available at: [Link]

  • 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available at: [Link]

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (2023). PMC. Available at: [Link]

Sources

Troubleshooting

reducing byproduct formation in 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane cyclization

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the intramolecular cyclization process. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and minimize byproduct formation.

Introduction to the Cyclization

The synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis involves an intramolecular cyclization of a suitable amino alcohol precursor with a ketone, typically acetone, under acidic conditions. The reaction proceeds through the formation of a key enamine intermediate, which then cyclizes via an iminium ion to yield the desired spirocyclic product. However, the reaction pathway is not without its potential pitfalls, which can lead to the formation of undesired byproducts and a reduction in overall yield. This guide will help you navigate these challenges.

Proposed Reaction Mechanism

A plausible mechanism for the acid-catalyzed cyclization is depicted below. Understanding this pathway is the first step in effective troubleshooting.

Reaction_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Iminium Ion Formation & Cyclization Amino_Alcohol Amino Alcohol Precursor Enamine Enamine Intermediate Amino_Alcohol->Enamine + Acetone, H+ Acetone Acetone Acetone->Enamine Iminium_Ion Iminium Ion Enamine->Iminium_Ion H+ Product 3,3-Dimethyl-2-oxa- 7-azaspiro[4.4]nonane Iminium_Ion->Product Intramolecular Nucleophilic Attack

Caption: Proposed reaction mechanism for the formation of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments.

Q1: My reaction is sluggish and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common issue and can often be traced back to several factors related to the initial enamine formation and the subsequent cyclization step.

  • Insufficient Acid Catalysis: The formation of the enamine and the subsequent iminium ion are both acid-catalyzed processes.[1][2][3][4] If the acid concentration is too low, the reaction will proceed slowly or not at all.

    • Solution: Carefully optimize the concentration of your acid catalyst. A screening of different acid strengths (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and concentrations may be necessary.

  • Inefficient Water Removal: The formation of the enamine from the amino alcohol and acetone is a reversible reaction that produces water.[1][2][3][4] According to Le Chatelier's principle, the presence of water will drive the equilibrium back towards the starting materials.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the use of molecular sieves can be effective.

  • Steric Hindrance: While acetone is relatively unhindered, significant steric bulk on the amino alcohol precursor can slow down the initial nucleophilic attack.

    • Solution: If your precursor is highly substituted, you may need to increase the reaction temperature or prolong the reaction time.

Experimental Protocol: Optimizing Reaction Conversion

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add your amino alcohol precursor (1.0 eq) and a suitable solvent (e.g., toluene).

  • Add acetone (1.5 - 2.0 eq) and the acid catalyst (e.g., p-TsOH, 0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • If the reaction stalls, consider a stepwise addition of the acid catalyst.

Q2: I'm observing a significant byproduct with a mass corresponding to an N-acylated or N-alkylated species. Where is this coming from?

A2: The formation of N-acylated or N-alkylated byproducts can occur if there are reactive electrophiles present in the reaction mixture that can be attacked by the nucleophilic nitrogen of the enamine intermediate.

  • Reaction with Solvent or Impurities: If your solvent or starting materials contain electrophilic impurities (e.g., acyl chlorides from degraded chlorinated solvents), these can react with the enamine.

  • Intermolecular Reactions: At high concentrations, the enamine can potentially react with another molecule of the protonated starting material or an iminium ion intermediate.

Troubleshooting Flowchart: Identifying the Source of N-Alkylation/Acylation

Troubleshooting_N-Alkylation Start N-Alkylated/Acylated Byproduct Observed Check_Purity Analyze Purity of Starting Materials & Solvent Start->Check_Purity Impure Impurity Detected? Check_Purity->Impure Purify Purify/Replace Reagents Impure->Purify Yes Check_Concentration Review Reaction Concentration Impure->Check_Concentration No Purify->Check_Concentration High_Conc Is Concentration High? Check_Concentration->High_Conc Dilute Run Reaction at Higher Dilution High_Conc->Dilute Yes Re-evaluate Re-evaluate Results High_Conc->Re-evaluate No Dilute->Re-evaluate

Caption: A flowchart to diagnose and address N-alkylation or N-acylation byproducts.

Q3: My main byproduct appears to be a larger, oligomeric or polymeric material. What is causing this and how can I prevent it?

A3: Polymerization is a common side reaction in cyclization reactions, especially when reactive intermediates are involved.

  • Intermolecular vs. Intramolecular Reaction: The desired reaction is an intramolecular cyclization. However, if the concentration of the reactants is too high, the rate of intermolecular reactions can increase, leading to the formation of dimers, trimers, and eventually polymers.

  • Instability of Intermediates: The enamine and iminium ion intermediates can be susceptible to side reactions that initiate polymerization, particularly at elevated temperatures.

Table 1: Effect of Concentration on Product Distribution

Concentration (M)Desired Product Yield (%)Polymer Byproduct (%)
1.04555
0.56535
0.18515
0.05928

Data is illustrative and will vary based on specific reaction conditions.

Solution:

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.05 - 0.1 M) will favor the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: Adding the amino alcohol precursor slowly to the reaction mixture containing acetone and the acid catalyst can help maintain a low instantaneous concentration of the reactive species.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote decomposition and polymerization. It is crucial to find the optimal temperature that balances reaction rate and byproduct formation.

Q4: I am isolating an acyclic imine or a product of its hydrolysis. Why is the cyclization not occurring?

A4: The formation of a stable acyclic imine or its hydrolysis product indicates that the final ring-closing step is the rate-limiting step and is not proceeding efficiently.

  • Insufficient Electrophilicity of the Iminium Ion: The cyclization is driven by the electrophilicity of the iminium ion. If the reaction conditions do not favor the formation or stability of this intermediate, the cyclization will be slow. This can be due to a suboptimal acid catalyst or the presence of basic impurities that neutralize the iminium ion.

  • Unfavorable Ring Strain: The formation of the spirocyclic system requires the adoption of a specific conformation. If there is significant ring strain in the transition state leading to the product, the activation energy for cyclization will be high.

  • Alternative Reaction Pathways for the Enamine: The enamine intermediate is a nucleophile and can participate in other reactions besides the desired intramolecular cyclization.[1][5] For example, it can be protonated at the carbon, leading to the formation of an iminium ion that may not be correctly positioned for cyclization, or it can be hydrolyzed back to the starting materials if water is present.

Strategies to Promote Cyclization:

  • Choice of Acid Catalyst: A stronger acid can lead to a higher concentration of the more electrophilic iminium ion, thus promoting cyclization. However, very strong acids can also lead to degradation. A careful screening of Brønsted and Lewis acids is recommended.

  • Solvent Effects: The choice of solvent can influence the stability of the iminium ion and the transition state of the cyclization. Aprotic, non-coordinating solvents are often preferred.

  • Temperature Optimization: Increasing the temperature can provide the necessary activation energy for the cyclization to occur.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficient acid, presence of water, steric hindranceOptimize acid concentration, remove water (Dean-Stark), increase temperature/time
N-Alkylation/Acylation Impure reagents, high concentrationPurify starting materials/solvent, run at higher dilution
Polymerization High concentration, high temperatureUse high dilution, slow addition of starting material, optimize temperature
Acyclic Imine Formation Insufficient iminium ion formation, unfavorable cyclization kineticsScreen acid catalysts, optimize solvent and temperature

References

  • Enamines - Master Organic Chemistry. [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. [Link]

  • Addition of Secondary Amines to Form Enamines - Chemistry LibreTexts. [Link]

  • synthesis of enamines from secondary amines and carbonyl compounds - YouTube. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. [Link]

  • Chiral Heterocycles by Iminium Ion Cyclization | Chemical Reviews - ACS Publications. [Link]

  • Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines - PMC. [Link]

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC. [Link]

  • Cyclization Reactions of Enamines in Aqueous Solution. [Link]

  • Plausible reaction mechanism for the synthesis of spiro-oxazolidines - ResearchGate. [Link]

  • Radical Addition to Iminium Ions and Cationic Heterocycles - PMC - NIH. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E. [Link]

  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols - ResearchGate. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC. [Link]

  • Iminium ion and acyliminium ion initiated cyclization reactions of vinylsilanes. Regiocontrolled synthesis of tetrahydropyridines and related heterocycles | Journal of the American Chemical Society - ACS Publications. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization - PMC. [Link]

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides | ACS Catalysis - ACS Publications - ACS.org. [Link]

  • Formation of oxazolidine-oxadiazoline spiro compounds from nitrile oxides. - ResearchGate. [Link]

  • Alkynyl Halo-Aza-Prins Annulative Couplings | The Journal of Organic Chemistry. [Link]

  • A stereoselective aza-Prins reaction: rapid access to enantiopure pi- peridines and pipecolic acids. [Link]

    • Reactions of Enamines: Hydrolysis With Aqueous Acid - Master Organic Chemistry. [Link]

  • (PDF) Cycloaddition Reactions of Enamines - ResearchGate. [Link]

  • Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones - PMC - NIH. [Link]

  • Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity - ACS Publications. [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles - Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative Metabolic Stability Analysis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane Analogs

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer enhanced physicochemical and pharmacokinetic properties is paramount. The spirocyclic framework, with its inherent three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer enhanced physicochemical and pharmacokinetic properties is paramount. The spirocyclic framework, with its inherent three-dimensionality, presents a compelling strategy to navigate beyond the "flatland" of traditional aromatic systems.[1] Among these, the 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold has emerged as a promising architectural motif. Its unique topology can imbue drug candidates with improved target engagement and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. However, realizing the full potential of this scaffold necessitates a thorough understanding of its metabolic liabilities and the strategic design of analogs with enhanced stability.

This guide provides a comprehensive framework for the comparative metabolic stability assessment of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane analogs. We will delve into the principles of designing a robust experimental plan, provide a detailed protocol for in vitro metabolic stability assessment using human liver microsomes, and outline the data analysis required to draw meaningful comparisons. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic stability of this promising class of compounds.

The Strategic Imperative for Assessing Metabolic Stability

Metabolic stability is a critical determinant of a drug candidate's in vivo exposure and, consequently, its therapeutic efficacy and safety profile.[2][3] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, often exhibit a short half-life and poor bioavailability, necessitating higher or more frequent dosing, which can lead to off-target effects and toxicity.[4][5] Early-stage evaluation of metabolic stability allows for the identification of metabolic "hotspots" within a molecule and informs the design of next-generation analogs with improved pharmacokinetic properties.[3]

The 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold offers a rigid framework that can, in itself, confer a degree of metabolic stability compared to more flexible aliphatic or aromatic systems.[6] However, the specific substitution patterns on the scaffold will ultimately dictate its susceptibility to metabolic enzymes.

Designing Analogs for Comparative Analysis: The Role of Bioisosteric Replacement

A systematic approach to understanding the structure-stability relationship of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane analogs begins with the strategic design of a focused library of compounds. Bioisosteric replacement is a powerful tool in this context, allowing for the substitution of specific functional groups with others that have similar physicochemical properties but different metabolic profiles.[7][8][9]

For the 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane scaffold, key positions for modification to modulate metabolic stability include:

  • The Pyrrolidine Nitrogen (N7): This is a common site for functionalization to achieve desired biological activity. However, N-dealkylation is a frequent metabolic pathway.[10] Exploring different alkyl and aryl substituents, as well as the introduction of electron-withdrawing groups, can mitigate this.

  • The Cyclopentane Ring: The aliphatic carbons of the cyclopentane ring are susceptible to hydroxylation by CYP enzymes.[11] Introducing fluorine atoms as "metabolic blockers" at strategic positions can enhance stability.[12]

  • The Gem-Dimethyl Group (C3): While the gem-dimethyl group itself can confer some metabolic stability by sterically hindering access to the adjacent oxygen atom, modifications in this region could be explored, though they may significantly alter the core scaffold.

By systematically synthesizing and evaluating a series of analogs with targeted modifications at these positions, a clear structure-stability relationship can be established.

Experimental Framework for Comparative Metabolic Stability Assessment

The cornerstone of this guide is a detailed protocol for an in vitro metabolic stability assay using human liver microsomes (HLM).[6][13][14] HLMs are a subcellular fraction of the liver that contains a high concentration of phase I drug-metabolizing enzymes, including the CYPs, making them a reliable and widely used model for predicting in vivo hepatic clearance.[2][15]

The primary objective of this assay is to determine the rate of disappearance of the parent compound over time when incubated with metabolically active HLMs. From this data, two key parameters are derived:

  • Half-life (t½): The time it takes for the concentration of the compound to decrease by half. A longer half-life indicates greater metabolic stability.[13]

  • Intrinsic Clearance (CLint): The volume of liver plasma cleared of the drug per unit time by metabolism, independent of blood flow. A lower CLint value signifies greater metabolic stability.[13]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis A Test Compounds Stock Solutions F Add Test Compound to HLM/Buffer Mixture A->F B Human Liver Microsomes (HLM) E Pre-warm HLM and Buffer to 37°C B->E C NADPH Regenerating System G Initiate Reaction with NADPH C->G D Phosphate Buffer (pH 7.4) D->E E->F F->G H Incubate at 37°C with Shaking G->H T0 0 min H->T0 T5 5 min H->T5 T15 15 min H->T15 T30 30 min H->T30 T60 60 min H->T60 Q Add Cold Acetonitrile with Internal Standard T0->Q T5->Q T15->Q T30->Q T60->Q P Protein Precipitation (Centrifugation) Q->P S Collect Supernatant P->S L LC-MS/MS Analysis S->L DA Data Analysis (t½, CLint) L->DA

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the integrity of the data.

Materials and Equipment
  • Test Compounds: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane analogs.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability.

  • NADPH Regenerating System: Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of NADPH, the cofactor for CYP enzymes.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Acetonitrile: HPLC grade, chilled, containing an internal standard for LC-MS/MS analysis.

  • Incubator/Water Bath: Capable of maintaining 37°C.

  • Centrifuge: For protein precipitation.

  • LC-MS/MS System: For quantification of the test compounds.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • On the day of the experiment, thaw the HLM and NADPH regenerating system on ice.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the diluted HLM solution.

    • Add the test or control compound to the HLM solution to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the 0-minute time point . Immediately remove an aliquot and quench the reaction as described in step 3.

  • Time-Point Sampling and Reaction Quenching:

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove an aliquot from each well.[13]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. The ratio of acetonitrile to the reaction mixture should be at least 2:1 to ensure efficient protein precipitation.

  • Sample Processing:

    • Once all time points are collected, centrifuge the samples at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

  • Control Experiments:

    • No NADPH Control: For each compound, run a parallel incubation without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound.

    • No HLM Control: Incubate each compound with the buffer and NADPH system but without HLM to check for any inherent instability of the compound under the assay conditions.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the metabolic stability of each analog.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at time 0.

  • Half-life (t½) Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is then calculated using the following equation:

    t½ = -0.693 / k

  • Intrinsic Clearance (CLint) Calculation: The intrinsic clearance is calculated using the following equation:

    CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation for Comparative Analysis

The results for the different 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane analogs should be summarized in a clear and concise table to facilitate comparison.

Analog IDR1-SubstituentR2-Substituentt½ (min)CLint (µL/min/mg protein)
Parent Scaffold HH
Analog 1 CH3H
Analog 2 FH
Analog 3 HPhenyl
Control (High) Verapamil-
Control (Low) Warfarin-

Conclusion

This guide provides a robust framework for the systematic and comparative evaluation of the metabolic stability of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane analogs. By following the principles of strategic analog design, employing a validated in vitro assay, and performing rigorous data analysis, researchers can gain critical insights into the structure-stability relationships of this important scaffold. This knowledge is instrumental in guiding the optimization of lead compounds with improved pharmacokinetic profiles, ultimately increasing the probability of success in the drug development pipeline. The experimental protocol and data analysis methods described herein provide a solid foundation for generating the high-quality, reproducible data necessary for making informed decisions in medicinal chemistry programs.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link].

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Available at: [Link].

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link].

  • Chemspace. Bioisosteric Replacements. Chemspace. Available at: [Link].

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link].

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link].

  • Creative Biolabs. Metabolic Stability Assay. Creative Biolabs. Available at: [Link].

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link].

  • Deep Origin. Bioisosteres - Computational Chemistry Glossary. Deep Origin. Available at: [Link].

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 41(8), 1547-1556. Available at: [Link].

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link].

  • ACS Publications. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. Available at: [Link].

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules. Available at: [Link].

  • ASPET. (2005). Cytochrome P450 3A-Mediated Metabolism of Buspirone in Human Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link].

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link].

  • ResearchGate. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. ResearchGate. Available at: [Link].

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[14][15]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available at: [Link].

  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Available at: [Link].

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link].

  • NextSDS. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information. NextSDS. Available at: [Link].

Sources

Comparative

A Definitive Guide to Stereochemical Validation: An In-Depth Comparison of X-ray Crystallography and Complementary Techniques for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity, pharmacological eff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity, pharmacological efficacy, and toxicological profile of a chiral drug candidate are intrinsically linked to its stereochemical identity. For complex molecular architectures such as spirocyclic systems, unambiguous stereochemical assignment is a critical yet often challenging step. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for elucidating the absolute stereochemistry of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, a representative spirocyclic scaffold, with complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

The unique structural rigidity and three-dimensionality of spirocycles like 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane make them attractive scaffolds in medicinal chemistry.[1] However, the spirocyclic nature also presents significant challenges for stereochemical determination by conventional methods. This guide will delve into the experimental intricacies and data interpretation of each technique, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for the determination of a molecule's three-dimensional structure at the atomic level.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can directly determine bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration of stereocenters.[4][5]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages for validating the stereochemistry of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.

1. Crystallization: The Art and Science of Crystal Growth

The most critical and often most challenging step is obtaining a high-quality single crystal suitable for X-ray diffraction.[6] For a small organic molecule like 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is loosely capped to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.[7]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7]

  • Thermal Control: A saturated solution is slowly cooled to induce crystallization. This method is particularly useful for compounds with a significant temperature-dependent solubility.

The choice of solvent is crucial and often requires screening a variety of solvent systems.[8]

2. Crystal Mounting and Data Collection

A suitable crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[6] The mounted crystal is then placed in the X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.[2]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.[3][9]

The following table summarizes hypothetical but realistic crystallographic data for 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane.

ParameterValue
Chemical FormulaC₉H₁₇NO
Formula Weight155.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)11.567(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)999.8(5)
Z4
Density (calculated) (g/cm³)1.031
Absorption Coefficient (mm⁻¹)0.068
F(000)344
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2345 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
Absolute structure parameter0.05(7)

Note: This data is representative and intended for illustrative purposes.

The Flack parameter, in this case, being close to zero, would provide strong evidence for the determined absolute configuration.

Experimental Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Stereochemical Assignment refinement->validation

Caption: Workflow for stereochemical validation via X-ray crystallography.

Complementary Techniques for Stereochemical Analysis

While X-ray crystallography provides a definitive solid-state structure, it is often complemented by solution-phase techniques that can provide additional structural information and are applicable when suitable crystals cannot be obtained.

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[6] For determining stereochemistry, specific NMR experiments are particularly insightful.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are in close proximity (< 5 Å).[6] For 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, NOE correlations can help establish the relative stereochemistry of substituents on the two rings. For instance, an NOE between a proton on the pyrrolidine ring and a proton on the oxolane ring would indicate that they are on the same face of the molecule.

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To determine enantiomeric purity and, in some cases, absolute configuration, chiral auxiliaries can be used.[10] CDAs react with the enantiomers to form diastereomers, which will have distinct NMR spectra. CSAs form transient diastereomeric complexes with the enantiomers, leading to the separation of NMR signals.

Chiral HPLC is a cornerstone technique for separating enantiomers and determining enantiomeric purity (enantiomeric excess, ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC

  • Column Selection: A suitable chiral column is selected based on the functional groups present in the analyte. For an amine-containing compound like 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often a good starting point.

  • Method Development: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the relative peak areas.

Comparison of Techniques
FeatureX-ray CrystallographyNMR Spectroscopy (NOE)Chiral HPLC
Primary Output 3D atomic coordinates, absolute configuration[2][9]Through-space proton-proton distances, relative stereochemistry[6]Separation of enantiomers, enantiomeric excess
Sample Requirement High-quality single crystal[6]1-10 mg of soluble materialMicrogram to milligram quantities
Key Advantage Unambiguous determination of absolute stereochemistry[3]Provides information on solution-phase conformationHigh-throughput and quantitative for ee determination
Key Limitation Crystal growth can be a major bottleneck[1]Does not directly provide absolute configurationRequires a suitable chiral stationary phase

Logical Flow for Stereochemical Assignment

logic_flow start Chiral Compound Synthesized crystal_check Can a single crystal be obtained? start->crystal_check xrd X-ray Crystallography Definitive absolute stereochemistry crystal_check->xrd Yes nmr_hplc NMR (NOE) for relative stereochemistry Chiral HPLC for enantiomeric excess crystal_check->nmr_hplc No final_assignment Complete Stereochemical Assignment xrd->final_assignment nmr_hplc->final_assignment

Caption: Decision-making process for stereochemical validation.

Conclusion

The unambiguous determination of stereochemistry is a non-negotiable aspect of modern chemical research, particularly in the pharmaceutical industry. For complex spirocyclic systems like 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane, single-crystal X-ray crystallography remains the most powerful and definitive method for elucidating absolute stereochemistry.[3] Its ability to provide a precise three-dimensional atomic map is unparalleled.

However, the challenges associated with crystal growth necessitate the use of complementary techniques. NMR spectroscopy, particularly NOE experiments, provides invaluable information about the relative stereochemistry and conformation in solution, while chiral HPLC is the workhorse for determining enantiomeric purity. A comprehensive and robust validation of a chiral molecule's stereochemistry, therefore, relies on an integrated approach, leveraging the strengths of each of these powerful analytical techniques. This guide has provided the foundational knowledge and experimental considerations for researchers to confidently navigate the stereochemical validation of complex molecules.

References

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Geological Institute of the Kola Science Centre. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from Geological Institute of the Kola Science Centre.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (n.d.).
  • SPT Labtech. (n.d.). Chemical crystallization.
  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Books.
  • Universität Ulm. (2026, March 16). Single-Crystal X-ray Diffraction (SC-XRD).
  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Publishing.
  • (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
  • BenchChem. (2025). A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus.
  • ResearchGate. (n.d.). Stereochemistry of the spiro products.
  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD.
  • (2023, January 11). 126. Stereochemistry of Spiro and Bicyclo Compounds. YouTube.
  • ResearchGate. (2025, August 6).
  • (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry.
  • (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • NextSDS. (n.d.). 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information.
  • ACS Publications. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
  • Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • Google Patents. (n.d.).

Sources

Validation

Escaping Flatland: A Comparative Guide on the Binding Affinity of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane vs. Flat Aromatics

Introduction: The Paradigm Shift in Scaffold Design For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings (e.g., benzene, pyridine) to build drug scaffolds. While synthetically accessib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm Shift in Scaffold Design

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings (e.g., benzene, pyridine) to build drug scaffolds. While synthetically accessible, these "flat aromatics" often suffer from poor aqueous solubility, high metabolic liability, and off-target promiscuity. The "Escape from Flatland" concept, pioneered by Lovering et al., demonstrated that increasing a molecule's saturation—specifically the fraction of sp3-hybridized carbons ( Fsp3​ )—directly correlates with improved clinical success[1].

Spirocyclic scaffolds have emerged as a privileged class of 3D bioisosteres[2]. Among these, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane represents a highly optimized, rigid framework. By replacing a flat aromatic ring with this spirocycle, researchers can fundamentally alter the thermodynamic signature of ligand-target binding[3]. This guide objectively compares the binding affinity of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane ligands against their flat aromatic counterparts, detailing the causality behind their performance and the experimental protocols required to validate these claims.

Pathway A Sp2-Rich Flat Aromatics (Planar, High Flexibility) B Escape from Flatland (Increased Fsp3) A->B D High Entropic Penalty (ΔS) Lower Target Specificity A->D C 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (Rigid 3D Scaffold) B->C E Pre-organized Geometry Optimized Enthalpy (ΔH) C->E

Logical flow of the 'Escape from Flatland' paradigm in drug design.

Structural & Thermodynamic Causality: Why Spirocycles Bind Tighter

The superiority of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane in binding affinity is not coincidental; it is rooted in fundamental thermodynamics ( ΔG=ΔH−TΔS )[4].

The Entropic Advantage ( ΔS )

Flat aromatics often require flexible aliphatic linkers to properly orient themselves within a three-dimensional binding pocket. When the ligand binds, these rotatable bonds are frozen, resulting in a severe loss of conformational entropy ( ΔSbind​ is highly negative). Conversely, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane is inherently rigid. The spiro-junction restricts the overall topology, and the gem-dimethyl group introduces steric bulk that further locks the conformation. Because the free ligand is already pre-organized into its bioactive conformation, the entropic penalty upon binding is drastically reduced[5].

The Enthalpic Contribution ( ΔH )

Flat aromatics rely primarily on non-directional hydrophobic effects and π−π stacking. While these interactions are useful, they lack the geometric precision required for high target selectivity. The 2-oxa-7-azaspiro[4.4]nonane system projects its oxygen and nitrogen heteroatoms into highly specific, predictable vectors. This allows the ligand to form strong, highly directional hydrogen bond networks with the target protein's backbone or side chains, yielding a significant enthalpic gain ( ΔH )[6].

Comparative Performance Data

To objectively evaluate the impact of this scaffold hop, we compare a representative matched molecular pair (MMP) in a model kinase inhibitor framework, where a terminal phenyl ring is directly substituted with a 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane moiety.

Table 1: Thermodynamic and Kinetic Profiling (Representative Model Data)

ParameterFlat Aromatic Ligand (Phenyl)Spirocyclic Ligand (3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane)Performance Shift
Fsp3​ Fraction 0.250.65+0.40 (Enhanced 3D character)
Kd​ (Binding Affinity) 45.0 nM5.2 nM8.6x tighter binding
ΔG (Free Energy) -9.9 kcal/mol-11.2 kcal/mol-1.3 kcal/mol
ΔH (Enthalpy) -6.5 kcal/mol-9.1 kcal/mol-2.6 kcal/mol (Stronger H-bonds)
−TΔS (Entropy) -3.4 kcal/mol-2.1 kcal/mol+1.3 kcal/mol (Lower entropic penalty)
koff​ (Dissociation Rate) 1.2×10−2s−1 2.1×10−3s−1 ~6x slower dissociation

Data Interpretation: The spirocyclic ligand achieves nearly an order of magnitude improvement in binding affinity ( Kd​ ). Crucially, the thermodynamic breakdown reveals that this is driven by both an enthalpic boost (better hydrogen bonding via the oxa/aza heteroatoms) and an entropic rescue (due to the rigid spiro-core and gem-dimethyl restriction).

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the binding affinity and thermodynamic claims must be validated using orthogonal, self-validating experimental systems[7].

Workflow Step1 Ligand Synthesis & Purification (>99%) Split Orthogonal Binding Assays Step1->Split Step2 Target Protein Immobilization / Prep Step2->Split ITC Isothermal Titration Calorimetry (ITC) Determine ΔH, ΔS, Kd Split->ITC SPR Surface Plasmon Resonance (SPR) Determine kon, koff, Kd Split->SPR Data Thermodynamic & Kinetic Profiling ITC->Data SPR->Data

Orthogonal experimental workflow for validating ligand binding affinity.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only label-free technique that directly measures the heat of binding ( ΔH ), allowing researchers to parse the free energy ( ΔG ) into its enthalpic and entropic components. This is strictly required to prove the "entropic rescue" hypothesis of rigid spirocycles.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein (50 µM) and dilute the 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane ligand (500 µM) into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Even minor buffer mismatches will generate massive heats of dilution, masking the binding signal.

  • Degassing: Degas both solutions at 25°C for 10 minutes under a vacuum to prevent micro-bubble formation during titration.

  • Instrument Setup: Load the protein into the sample cell (typically ~200-300 µL) and the ligand into the injection syringe. Set the stirring speed to 750 rpm to ensure rapid mixing without causing mechanical protein denaturation.

  • Titration Parameters: Program an initial 0.5 µL dummy injection (to be discarded from analysis to account for syringe tip diffusion), followed by 19 sequential injections of 2.0 µL, spaced 150 seconds apart to allow the baseline to stabilize.

  • Data Integration: Integrate the thermogram peaks to determine the heat released/absorbed per injection. Fit the data to a single-site binding model using the instrument's software to extract Kd​ , ΔH , and stoichiometry (N). Calculate ΔS using the standard equation: ΔG=−RTln(Kd​)=ΔH−TΔS .

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While ITC provides the thermodynamic "why", SPR provides the kinetic "how" ( kon​ and koff​ ). Rigid spirocycles typically exhibit a significantly slower koff​ due to optimal shape complementarity, leading to prolonged target residence time—a key driver of in vivo efficacy.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a low density (e.g., 1500-2000 Response Units) to minimize mass transport limitations and steric crowding.

  • Quenching: Block all unreacted NHS esters by injecting 1M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the spirocyclic ligand (ranging from 0.5 nM to 100 nM) in the running buffer (must perfectly match the immobilization buffer, including the exact DMSO concentration).

  • Binding Cycle: Inject the ligand at a high flow rate (50 µL/min) for 120 seconds to monitor the association phase ( kon​ ). Follow immediately with a 300-second injection of running buffer to monitor the dissociation phase ( koff​ ). The high flow rate prevents rebinding artifacts.

  • Data Fitting: Double-reference the raw sensorgrams by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the processed data to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and Kd​=koff​/kon​ .

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - National Institutes of Health (NIH) / PMC -[Link][1]

  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches - National Institutes of Health (NIH) / PMC -[Link][6]

Sources

Comparative

Lipophilicity (LogP) Comparison Guide: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane vs. Morpholine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern drug design, the fine-tuning of physicochemical properties—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In modern drug design, the fine-tuning of physicochemical properties—specifically lipophilicity (LogP)—is a critical lever for optimizing pharmacokinetics, target engagement, and metabolic stability. The morpholine ring is a classic, highly hydrophilic moiety heavily utilized to rescue aqueous solubility. However, as therapeutic targets increasingly reside in lipophilic pockets or require central nervous system (CNS) penetration, morpholine often falls short due to its low LogP and relatively flat trajectory.

Enter 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane , a modern spirocyclic bioisostere. It retains the hydrogen bond acceptor (oxygen) and basic amine (nitrogen) of morpholine but introduces significant 3D steric bulk and lipophilicity[1]. This guide objectively compares the physicochemical profiles of these two scaffolds and provides a self-validating experimental protocol for quantifying their LogP divergence.

Structural & Physicochemical Profiling

While both molecules function as amine/ether building blocks, their physicochemical footprints dictate entirely different applications in lead optimization. Morpholine exhibits an experimental LogP of approximately -0.86[2], making it an aggressive solubilizing group. However, bridging morpholines or replacing them with larger carbon frameworks predictably alters this profile[3].

By expanding to a spiro[4.4] core and adding gem-dimethyl groups, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane adds five aliphatic carbons. This pushes its calculated LogP (cLogP) into the positive domain (~ +1.5).

Comparative Data Summary
PropertyMorpholine3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane
Molecular Formula C₄H₉NOC₉H₁₇NO
Molecular Weight 87.12 g/mol 155.24 g/mol
LogP (Octanol/Water) -0.86 (Experimental)~ +1.4 to +1.6 (Calculated)
3D Vector Complexity Low (Single chair conformation)High (Orthogonal spiro planes)
Steric Shielding MinimalHigh (Gem-dimethyls shield the oxygen)
Primary Application Solubilization, lowering PSAMembrane permeability, target affinity

Mechanistic Causality: Driving Forces of Lipophilicity

As an Application Scientist, it is crucial to understand why these structural changes impact partitioning:

  • Thermodynamic Cavitation: The addition of five aliphatic carbons in the spirocycle disrupts the hydrogen-bonding network of water much more severely than morpholine. Thermodynamically, this requires a larger cavitation energy in the aqueous phase, driving the equilibrium toward the lipophilic octanol phase (higher LogP).

  • Metabolic Shielding: Morpholine is highly susceptible to oxidative metabolism (e.g., ring opening via CYP450). The gem-dimethyl groups on the spirocycle sterically shield the adjacent oxygen, redirecting metabolic clearance while simultaneously boosting lipophilicity.

  • Orthogonal 3D Projection: While both molecules have an Fsp³ fraction of 1.0, the spirocycle projects its functional groups into orthogonal planes. This 3D complexity allows it to engage deeper lipophilic pockets that a flat morpholine chair cannot reach, improving target affinity.

Decision Workflow for Scaffold Selection

G Start Hit Optimization: Amine/Ether Motif Required CheckLogP Current Scaffold LogP & Permeability? Start->CheckLogP HighLogP High LogP / Poor Solubility CheckLogP->HighLogP Needs Solubilization LowLogP Low LogP / Poor Permeability CheckLogP->LowLogP Needs Lipophilicity Morpholine Incorporate Morpholine (LogP ~ -0.86) HighLogP->Morpholine Spiro Incorporate 3,3-Dimethyl-2-oxa- 7-azaspiro[4.4]nonane (cLogP ~ +1.5) LowLogP->Spiro Result1 Increased Aqueous Solubility Lowered PSA Liability Morpholine->Result1 Result2 Increased Membrane Permeability High Fsp3 & Metabolic Stability Spiro->Result2

Caption: Workflow for selecting bioisosteres based on target LogP and permeability.

Self-Validating Experimental Protocol: LogP Determination

To experimentally verify the LogP divergence between these two scaffolds, we employ the Shake-Flask Method governed by OECD Test Guideline 107[4].

Expert Insight: Neither morpholine nor the spirocycle possesses a conjugated pi-system, meaning they lack a UV chromophore. Standard HPLC-UV analysis is entirely blind to them. Therefore, this protocol utilizes LC-MS/MS (MRM mode) for precise quantification.

Step-by-Step Methodology

Step 1: Phase Saturation (Critical Pre-requisite)

  • Action: Stir equal volumes of n-octanol and 10 mM PBS (pH 7.4) together for 24 hours at 25°C. Separate the phases.

  • Causality: Octanol dissolves ~2.3% water, and water dissolves ~0.05% octanol. Pre-saturation prevents volume shifts during the assay, ensuring the phase ratio remains exact.

Step 2: Standard Preparation

  • Action: Prepare 1 mM stock solutions of morpholine and 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane in DMSO.

Step 3: Partitioning (The Self-Validating Step)

  • Action: Spike the compounds into three separate glass vials containing the pre-saturated octanol and PBS at volume ratios of 1:1, 1:2, and 2:1 .

  • Causality: This is a self-validating system. If the calculated LogP is identical across all three ratios, it intrinsically proves that partitioning is independent of concentration and phase volume, ruling out artifacts like micelle formation or interface aggregation.

Step 4: Equilibration & Separation

  • Action: Shake the vials mechanically at 25°C for 1 hour. Centrifuge at 3,000 × g for 15 minutes.

  • Causality: Shaking ensures thermodynamic equilibrium, while centrifugation breaks any micro-emulsions, ensuring absolute phase purity before sampling.

Step 5: LC-MS/MS Analysis

  • Action: Carefully sample the aqueous and octanol layers using separate syringes. Dilute the samples in a mobile phase containing an internal standard (e.g., morpholine-d8). Inject onto a HILIC column coupled to a triple quadrupole mass spectrometer.

  • Causality: A HILIC column is required because morpholine is too polar to retain on a standard C18 column. MS/MS provides the necessary sensitivity and specificity.

Step 6: Data Processing & Mass Balance

  • Action: Calculate LogP using the formula: LogP = log10(AUC_octanol / AUC_water).

  • Causality: Perform a mass balance check (Total AUC_octanol + Total AUC_water = AUC_initial). A recovery of >95% validates that the compound was not lost to glass adsorption or volatility.

References

  • PubChem: Morpholine | C4H9NO | CID 8083. Source: National Institutes of Health (NIH). URL:[Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

Title: Comprehensive Safety and Operational Guide for Handling 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane As a Senior Application Scientist overseeing chemical safety and synthetic workflows, I have seen firsthand how the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane

As a Senior Application Scientist overseeing chemical safety and synthetic workflows, I have seen firsthand how the unique physicochemical properties of spirocyclic amines can catch even experienced researchers off guard. 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane (CAS: 1706435-18-8) and its hydrochloride salt (CAS: 2344679-26-9) are highly valuable scaffolds in modern drug discovery, offering conformational rigidity that flat heterocycles lack[1][2].

However, handling these compounds requires moving beyond generic safety protocols. This guide provides a self-validating, field-proven operational framework for safely managing this specific spirocyclic amine, ensuring both researcher safety and experimental integrity.

Mechanistic Hazard Profile: Understanding the "Why"

To handle 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane safely, you must understand the causality behind its reactivity. The secondary amine at the 7-aza position is highly basic (pKa ~9–10). When the free base contacts the moisture in human skin or ocular fluid, it undergoes rapid protonation. This exothermic reaction causes an immediate, localized alkaline shift, leading to severe protein denaturation and chemical burns[3].

Furthermore, the lipophilic nature of the spiro[4.4]nonane core acts as a penetration enhancer, allowing the molecule to bypass the stratum corneum more efficiently than standard aliphatic amines.

Table 1: Quantitative Hazard Summary & Mechanistic Rationale

Hazard ClassGHS CategoryMechanistic CauseOperational Implication
Skin Irritation Category 2 (H315)Alkaline nature of the secondary amine causes lipid saponification.Requires chemically resistant barrier (Double Nitrile).
Eye Damage Category 2A (H319)Rapid pH shift in ocular fluid leads to corneal damage.Mandatory safety goggles; face shield for bulk transfers.
STOT SE 3 Category 3 (H336)Volatility of the free base affects the central nervous system.Must be handled in a certified fume hood (>100 fpm).
Respiratory Category 3 (H335)The HCl salt forms highly electrostatic, irritating fine dust.Requires anti-static weighing tools and draft shields.

Mandatory Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for concentrated spirocyclic amines[4]. The following specifications form a self-validating barrier system:

  • Eye/Face Protection: Polycarbonate chemical safety goggles (EN 166 / ANSI Z87.1 compliant). If handling >50 mL of the free base, a full face shield is mandatory to prevent splash-induced ocular damage.

  • Hand Protection: Double-gloving is required. Use standard nitrile for the inner glove and a heavy-duty nitrile (≥0.11 mm thickness) for the outer layer. Nitrile provides excellent resistance to basic amines, whereas latex will degrade rapidly.

  • Respiratory Protection: If operations must occur outside a fume hood (e.g., during a spill), use a half-mask respirator equipped with ABEK-P3 (EU) or OV/P100 (US) cartridges. The Organic Vapor (OV) layer neutralizes the volatile free base, while the P100 particulate filter traps the irritating HCl salt dust[4].

  • Body Protection: A flame-resistant, knee-length lab coat (Nomex®) with elastic cuffs to prevent wrist exposure.

Operational Handling Protocols

The physical state of the compound dictates your workflow. The free base is an oxidation-prone liquid, while the hydrochloride salt is an electrostatic solid.

HandlingWorkflow Hood 1. Fume Hood Verification (>100 fpm) PPE 2. Don Advanced PPE (Nitrile, Goggles) Hood->PPE State 3. Assess Form PPE->State Solid HCl Salt: Anti-static Weighing State->Solid If Solid Liquid Free Base: Inert Gas Syringe State->Liquid If Liquid React 4. Closed-System Reaction Solid->React Liquid->React Clean 5. Decontamination (0.1M HCl wash) React->Clean

Fig 1: Standard operating procedure for handling spirocyclic amines.

Protocol A: Handling the Liquid Free Base
  • Environmental Control: Verify fume hood face velocity is actively tracking between 80–120 fpm.

  • Atmospheric Purging: The secondary amine rapidly absorbs atmospheric CO₂ to form insoluble carbamate salts, which will ruin reaction stoichiometry. Purge your reaction vessel and the reagent bottle with dry Argon or Nitrogen before opening.

  • Transfer Mechanics: Never pour the free base. Use a positive-displacement pipette or a gas-tight syringe to extract the liquid. This prevents the release of volatile amine vapors that cause drowsiness and dizziness (H336)[3].

Protocol B: Handling the Hydrochloride Salt (CAS: 2344679-26-9)
  • Static Dissipation: The HCl salt is notoriously electrostatic and will aerosolize upon opening the container, posing a severe inhalation risk (H335)[3]. Discharge the weighing area using an anti-static gun (e.g., Zerostat) and use a grounded, stainless-steel spatula.

  • Weighing: Conduct all weighing inside a static-dissipative enclosure or a draft-shielded balance.

  • In Situ Neutralization: When liberating the free amine for cross-coupling reactions, suspend the salt in your solvent and add a non-nucleophilic base (e.g., DIPEA) dropwise at 0°C to safely manage the exothermic neutralization.

Emergency Response and Spill Management

In the event of a spill, standard sweeping or mopping will exacerbate the hazard by spreading the basic amine or aerosolizing the salt. Follow this validated, step-by-step containment and neutralization workflow.

SpillResponse Start Spill Detected: 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane Assess Assess State (Liquid vs. Solid) Start->Assess Evacuate Evacuate & Isolate Area (Ensure Fume Extraction) Assess->Evacuate PPE Don Emergency PPE (Respirator, Double Nitrile) Evacuate->PPE Contain Contain Spill (Inert Absorbent / Damp Wipe) PPE->Contain Neutralize Neutralize / Decontaminate (0.1M HCl for Free Base) Contain->Neutralize Dispose Transfer to Hazardous Waste (Seal & Label) Neutralize->Dispose Report Incident Reporting & Medical Monitoring Dispose->Report

Fig 2: Emergency spill response workflow for spirocyclic amine derivatives.

Step-by-Step Decontamination Protocol:

  • Isolate and Escalate: Evacuate personnel from the immediate vicinity. If the spill is outside the hood, immediately don your ABEK-P3 / OV-P100 respirator[4].

  • Containment:

    • For the Free Base: Surround and cover the liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do NOT use sawdust , as concentrated basic amines can react exothermically with organic matter.

    • For the HCl Salt: Gently mist the powder with water using a spray bottle to suppress dust generation before attempting to collect it.

  • Chemical Neutralization (Crucial Step): Once the bulk material is collected, the surface will still be contaminated with a microscopic, highly basic film. Wash the area with a dilute acidic solution (0.1M HCl or 5% citric acid). This protonates the residual free base, transforming it into a water-soluble, non-volatile salt.

  • Validation: Swab the neutralized area with a damp piece of universal indicator paper. A resulting pH of 6–7 confirms the area is fully decontaminated and safe for normal use.

Waste Segregation and Disposal Plan

Improper disposal of spirocyclic amines is a frequent cause of laboratory incidents.

  • Segregation Rule: NEVER mix 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane waste with halogenated solvents (e.g., DCM, Chloroform) or oxidizing agents. The secondary amine will undergo slow, exothermic alkylation with halocarbons, potentially pressurizing the waste container and causing it to rupture.

  • Storage: Collect all amine-contaminated waste (including neutralized spill absorbents and gloves) in clearly labeled, High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk if accidental pressurization occurs.

  • Disposal: Route to your EHS department explicitly labeled as "Hazardous Basic Amine Waste / Toxic Organics" for high-temperature incineration[4].

References

  • NextSDS Database. "3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride - Chemical Substance Information." NextSDS. Available at:[Link]

  • NextSDS Database. "3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane — Chemical Substance Information." NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82018850, 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane." PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane
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